molecular formula C5H5N3 B1311410 1-Methyl-1H-imidazole-2-carbonitrile CAS No. 45515-45-5

1-Methyl-1H-imidazole-2-carbonitrile

Cat. No.: B1311410
CAS No.: 45515-45-5
M. Wt: 107.11 g/mol
InChI Key: VUHMRVLSRIYKKU-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-carbonitrile is a useful research compound. Its molecular formula is C5H5N3 and its molecular weight is 107.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N3/c1-8-3-2-7-5(8)4-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHMRVLSRIYKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449472
Record name 1-Methyl-1H-imidazole-2-carbonitrile
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Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45515-45-5
Record name 1-Methyl-1H-imidazole-2-carbonitrile
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Record name 1-methyl-1H-imidazole-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile from Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-Methyl-1H-imidazole-2-carbonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, imidazole. The synthesis is a two-step process involving the methylation of the imidazole ring followed by a regioselective cyanation at the C2 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound from imidazole is efficiently achieved in two sequential steps:

  • N-Methylation of Imidazole: The first step involves the methylation of the imidazole nitrogen to yield 1-methylimidazole. Various methylating agents can be employed, with methyl iodide being a common and effective choice for laboratory-scale synthesis.

  • C2-Cyanation of 1-Methylimidazole: The subsequent step is the introduction of a nitrile group at the C2 position of the 1-methylimidazole ring. This can be accomplished using a cyanating agent such as cyanogen chloride in the presence of a base.

This guide will provide detailed experimental procedures for a representative method for each of these steps.

Experimental Protocols

Step 1: Synthesis of 1-Methylimidazole from Imidazole

This protocol details the N-methylation of imidazole using methyl iodide and sodium hydroxide.

Reaction Scheme:

Materials:

  • Imidazole

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

  • Brine solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in ethanol.

  • Base Addition: To the stirring solution, add powdered sodium hydroxide (2.0 eq). Stir the mixture until the base is completely dissolved.

  • Methylation: Carefully add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1-methylimidazole.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-methylimidazole.

Step 2: Synthesis of this compound from 1-Methylimidazole

This protocol is adapted from the synthesis of 1-(phenylmethyl)-1H-imidazole-2-carbonitrile and is expected to be effective for the methylation analogue. It utilizes cyanogen chloride as the cyanating agent. Caution: Cyanogen chloride is a highly toxic and volatile substance and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

Materials:

  • 1-Methylimidazole

  • Cyanogen chloride (ClCN)

  • Triethylamine ((C₂H₅)₃N)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Multi-neck round-bottom flask

  • Magnetic stirrer and stir plate

  • Gas inlet tube

  • Thermometer

  • Septum

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus (or similar for vacuum distillation)

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, thermometer, and septum, place anhydrous acetonitrile. Bubble cyanogen chloride (2.5 eq) into the acetonitrile while cooling the flask in an ice bath to manage the mild exotherm.

  • Addition of 1-Methylimidazole: To the cooled solution, add a solution of 1-methylimidazole (1.0 eq) in anhydrous acetonitrile via syringe.

  • Formation of Intermediate: A color change and the formation of a crystalline solid may be observed. Stir the slurry for 1 hour in the ice bath.

  • Base Addition: While maintaining the temperature below 0°C, add triethylamine (2.5 eq) dropwise at a rate that prevents a significant temperature increase.

  • Reaction: Stir the mixture for 1 hour, allowing it to warm to room temperature.

  • Work-up: Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation (e.g., Kugelrohr distillation) to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for the described synthetic steps.

Table 1: Quantitative Data for the Synthesis of 1-Methylimidazole

ParameterValueReference
Starting Material Imidazole-
Reagents Methyl iodide, Sodium hydroxide, Ethanol-
Reaction Time 2-4 hoursGeneral laboratory procedure
Reaction Temperature Room TemperatureGeneral laboratory procedure
Yield HighGeneral laboratory procedure
Purification Method Vacuum distillationGeneral laboratory procedure

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue (based on analogue)Reference
Starting Material 1-Methylimidazole-
Reagents Cyanogen chloride, Triethylamine, AcetonitrileAdapted from 1-benzylimidazole synthesis
Reaction Time ~2 hoursAdapted from 1-benzylimidazole synthesis
Reaction Temperature 0°C to Room TemperatureAdapted from 1-benzylimidazole synthesis
Yield Expected to be high (e.g., ~83%)Based on 1-benzylimidazole synthesis
Purification Method Vacuum distillationAdapted from 1-benzylimidazole synthesis

Table 3: Characterization Data for this compound

AnalysisData
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
Appearance Colorless liquid or low-melting solid
¹H NMR Predicted chemical shifts (ppm): δ ~7.2-7.0 (2H, d, imidazole ring protons), ~3.8 (3H, s, N-CH₃)
¹³C NMR Predicted chemical shifts (ppm): δ ~140-120 (imidazole ring carbons), ~115 (nitrile carbon), ~35 (N-CH₃ carbon)
IR (Infrared) Characteristic absorption for C≡N stretch around 2220-2260 cm⁻¹
MS (Mass Spec) [M]+ at m/z = 107

Note: The NMR data is predicted and should be confirmed by experimental analysis.

Mandatory Visualizations

Diagrams of Synthetic Workflow and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow imidazole Imidazole step1 Step 1: Methylation (Methyl Iodide, NaOH) imidazole->step1 methylimidazole 1-Methylimidazole step1->methylimidazole step2 Step 2: Cyanation (Cyanogen Chloride, Et3N) methylimidazole->step2 final_product 1-Methyl-1H-imidazole- 2-carbonitrile step2->final_product

Caption: Overall synthetic workflow for the preparation of this compound from imidazole.

Methylation_Mechanism cluster_step1 Step 1: Methylation Mechanism imidazole Imidazole imidazolide Imidazolide Anion imidazole->imidazolide -OH⁻ naoh NaOH methylimidazole 1-Methylimidazole imidazolide->methylimidazole + CH₃I me_i CH3-I nai NaI + H2O

Caption: Reaction mechanism for the N-methylation of imidazole.

Cyanation_Mechanism cluster_step2 Step 2: C2-Cyanation Mechanism (Proposed) methylimidazole 1-Methylimidazole intermediate Imidazolium Intermediate methylimidazole->intermediate + ClCN clcn Cl-CN final_product 1-Methyl-1H-imidazole- 2-carbonitrile intermediate->final_product - H⁺ (abstracted by Et₃N) et3n Et3N et3nhcl Et3N·HCl

Caption: Proposed mechanism for the C2-cyanation of 1-methylimidazole.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and scale requirements, always adhering to strict safety protocols, especially when handling hazardous reagents like cyanogen chloride.

1-Methyl-1H-imidazole-2-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 45515-45-5

For research use only. Not intended for diagnostic or therapeutic use.

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carbonitrile, including its chemical properties, a proposed synthesis pathway, and safety information. Due to the limited availability of published experimental data for this specific compound, this guide also includes detailed information on its key precursor, 1-methylimidazole, to support researchers in its synthesis and handling.

Chemical Properties and Data

This compound is a specialty chemical used as an intermediate in organic synthesis, particularly for the development of pharmaceuticals and dyes.[1] It is a white to yellowish crystalline solid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 45515-45-5[1]
Molecular Formula C₅H₅N₃[1]
Molecular Weight 107.11 g/mol [1]
Appearance White to yellowish solid crystal[1]
Boiling Point 65-70 °C @ 0.4 Torr[1]
Density 1.12 ± 0.1 g/cm³[1]
Flash Point 96.2 ± 22.6 °C[1]
Refractive Index 1.579[1]
Storage Temperature 2-8 °C[1]

Synthesis and Experimental Protocols

A general synthesis strategy involves the methylation of imidazole to form 1-methylimidazole, followed by a cyanation step to introduce the nitrile group at the C2 position.[1]

Synthesis of 1-Methylimidazole (Precursor)

1-methylimidazole is a commercially available colorless liquid that serves as the key precursor. It can be synthesized in the laboratory via the acid-catalyzed methylation of imidazole with methanol or by the Radziszewski reaction.

Experimental Protocol: Alkylation of Imidazole

A common laboratory-scale synthesis involves the deprotonation of imidazole followed by methylation.

  • Deprotonation: Imidazole is treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to form the sodium salt.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution of the imidazole salt.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by distillation.

Below is a logical workflow for the synthesis of the 1-methylimidazole precursor.

imidazole Imidazole deprotonation Deprotonation imidazole->deprotonation na_meoh Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) na_meoh->deprotonation imidazole_salt Imidazole Sodium Salt deprotonation->imidazole_salt methylation Methylation imidazole_salt->methylation methyl_iodide Methylating Agent (e.g., Methyl Iodide) methyl_iodide->methylation crude_product Crude 1-Methylimidazole methylation->crude_product purification Purification (Distillation) crude_product->purification final_product 1-Methylimidazole purification->final_product

Caption: Synthesis workflow for 1-methylimidazole precursor.

Proposed Synthesis of this compound

Therefore, a multi-step approach may be required, potentially involving the introduction of a leaving group at the C2 position followed by nucleophilic substitution with a cyanide salt.

Hypothetical Experimental Protocol:

  • Activation of C2 Position: 1-methylimidazole could be treated with a strong base (e.g., n-butyllithium) at low temperature to deprotonate the C2 position, forming a highly reactive lithiated intermediate.

  • Cyanation: An electrophilic cyanating agent, such as tosyl cyanide or N-cyanobenzotriazole, would then be added to the reaction mixture to introduce the nitrile group.[3]

  • Quenching and Purification: The reaction would be carefully quenched, followed by an aqueous work-up, extraction with an organic solvent, and purification of the crude product, likely via column chromatography or distillation under reduced pressure.

The following diagram illustrates this proposed, hypothetical workflow.

start 1-Methylimidazole lithiation C2-Lithiation start->lithiation base Strong Base (e.g., n-BuLi) in Anhydrous Solvent (e.g., THF) Low Temperature base->lithiation intermediate 2-Lithio-1-methylimidazole (Reactive Intermediate) lithiation->intermediate cyanation Cyanation intermediate->cyanation cyanation_agent Electrophilic Cyanating Agent (e.g., Tosyl Cyanide) cyanation_agent->cyanation crude_product Crude this compound cyanation->crude_product purification Purification (Chromatography/Distillation) crude_product->purification final_product This compound purification->final_product

Caption: Hypothetical workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

Verified spectroscopic data for this compound is not widely available. For characterization purposes, researchers should expect signals consistent with the proposed structure. Below are the known spectroscopic data for the precursor, 1-methylimidazole.

Table 2: Spectroscopic Data for 1-Methylimidazole (Precursor)

Data TypeKey Features
¹H NMR Signals for the methyl group and three imidazole ring protons.[4]
¹³C NMR Signals for the methyl carbon and three imidazole ring carbons.[4]
FT-IR (neat) Characteristic peaks for C-H and C-N stretching and ring vibrations.[5]
Mass Spec (EI) Molecular ion (M⁺) at m/z = 82, with characteristic fragmentation patterns.[6]

Biological Activity

There is no specific information in the available literature regarding the biological activity or implication in signaling pathways for this compound. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, and as such, this molecule may be of interest for screening in various biological assays.

Safety and Handling

Specific GHS/CLP safety data for this compound is not established. It should be handled with care as an organic compound that may be irritating to the eyes, skin, and respiratory system.[1] The safety data for the precursor, 1-methylimidazole, and the isomeric 1-Methyl-1H-imidazole-5-carbonitrile provide a useful reference for handling procedures.

Table 3: GHS Hazard Information for Related Compounds

CompoundGHS PictogramsSignal WordHazard Statements
1-Methylimidazole GHS05, GHS07DangerH302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage.[7][8]
1-Methyl-1H-imidazole-5-carbonitrile GHS07WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[9]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Keep away from heat, sparks, and open flames.[1]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[7]

References

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Methyl-1H-imidazole-2-carbonitrile. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this document consolidates available information for structurally related compounds and predicted values to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. It is important to note that where experimental data for the target molecule is unavailable, data from closely related compounds or predicted values are provided and clearly indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H~7.2 - 7.5d~1-2H-4
¹H~7.0 - 7.3d~1-2H-5
¹H~3.8 - 4.0s-N-CH₃
¹³C~140 - 145--C-2
¹³C~125 - 130--C-4
¹³C~120 - 125--C-5
¹³C~110 - 115--CN
¹³C~33 - 36--N-CH₃

Note: The chemical shifts for the imidazole ring protons (H-4 and H-5) in related 1-methylimidazole derivatives typically appear in the range of 6.77-7.66 ppm.[1] The specific values for the 2-carbonitrile substituted compound are expected to be in the downfield end of this range due to the electron-withdrawing nature of the nitrile group. The ¹³C NMR chemical shifts are also estimations based on data from related imidazole structures. For instance, in other imidazole derivatives, the C5/C6 carbons resonate between 124.87-132.43 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupExpected Absorption Range (cm⁻¹)
C≡N (Nitrile)2220 - 2260 (sharp, medium intensity)
C=N (Imidazole Ring)1500 - 1650
C-H (Aromatic/Heteroaromatic)3000 - 3150
C-H (Aliphatic, N-CH₃)2850 - 3000

Note: The IR spectrum of a related compound, 1-methyl-1H-imidazole, shows characteristic peaks that can be used as a reference.[2] The most indicative peak for this compound would be the nitrile stretch.

Table 3: Mass Spectrometry (MS) Data

Ionization ModeExpected m/zFragmentation Pattern
Electron Ionization (EI)M⁺: 107Loss of HCN (m/z 80), loss of CH₃CN (m/z 66)

Note: The mass spectra of substituted imidazoles typically show a pronounced molecular ion peak.[3] The fragmentation patterns of nitrogen-containing heterocyclic compounds can be complex, but characteristic losses of small neutral molecules are common.[4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the solid this compound.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6][7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[6]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[6]

    • Shim the magnetic field to achieve homogeneity and optimal resolution.[6]

    • Acquire the ¹H NMR spectrum using an appropriate number of scans (typically 8-16 for a concentrated sample).

    • For ¹³C NMR, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Place a small amount (1-2 mg) of the crystalline this compound into an agate mortar.[8]

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[8][9]

    • Transfer the powder into a pellet press die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[8]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction :

    • For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.

    • Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) and introduced via a gas chromatograph (GC-MS) for separation and analysis.

  • Data Acquisition (EI-MS) :

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acquisition Insert into Spectrometer NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing Generate FID NMR_Analysis Spectral Analysis (Chemical Shift, Multiplicity) NMR_Processing->NMR_Analysis Generate Spectrum IR_Sample Sample Preparation (KBr Pellet) IR_Acquisition Data Acquisition (FTIR Spectrometer) IR_Sample->IR_Acquisition Place in Sample Holder IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis Generate Spectrum MS_Sample Sample Introduction (Direct Probe or GC) MS_Ionization Ionization (Electron Ionization) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detection->MS_Spectrum

Caption: General experimental workflows for NMR, IR, and MS analysis.

Logical_Relationship Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Groups IR->Functional_Groups MS->Structure Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and molecular information.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-2-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its discovery and historical context, physicochemical properties, and key experimental protocols.

Introduction

This compound, with the CAS number 45515-45-5, is a five-membered aromatic heterocycle containing two nitrogen atoms, one of which is methylated, and a nitrile functional group at the 2-position. The imidazole ring is a common scaffold in many biologically active molecules, and the introduction of a nitrile group offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

Discovery and History

The precise first synthesis and discovery of this compound is not prominently documented in readily available scientific literature. However, the synthesis of the parent imidazole ring dates back to 1858 by Heinrich Debus. The development of methods for the functionalization of the imidazole ring has been an active area of research since.

The synthesis of 2-cyanoimidazoles gained significant interest with the discovery of their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. While a specific seminal publication for this compound is not apparent, its synthesis follows established principles of imidazole chemistry, namely the N-methylation of the imidazole ring and subsequent cyanation at the C2 position. A plausible synthetic pathway involves the initial preparation of 1-methylimidazole, a well-known compound, followed by a cyanation step. The direct cyanation of 1-substituted imidazoles at the 2-position can be challenging, and various methods have been explored for related compounds, including the use of cyanogen halides or the reaction of imidazole N-oxides with silyl cyanides.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported. However, based on data from its isomers and related compounds, the following properties can be predicted. For comparison, selected properties of the isomeric 1-Methyl-1H-imidazole-5-carbonitrile are provided.

Table 1: Physicochemical Properties of 1-Methyl-1H-imidazole-carbonitrile Isomers

PropertyThis compound (Predicted/Supplier Data)1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2)
Molecular Formula C5H5N3[1]C5H5N3
Molecular Weight 107.11 g/mol [1]107.11 g/mol
Appearance White to yellowish solid-
Boiling Point -65-70 °C (0.4 Torr)[1]
Density -1.12 ± 0.1 g/cm³ (20 °C)[1]
Vapor Pressure -0.000476 mmHg at 25°C[1]
Refractive Index -1.579[1]

Spectroscopic Data:

  • 1H NMR: Signals corresponding to the methyl protons and the two protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.

  • 13C NMR: Resonances for the methyl carbon, the three imidazole ring carbons, and the carbon of the nitrile group.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm-1.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 107.11.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, a general two-step synthesis is the most probable route. The following represents a generalized experimental workflow based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of 1-Methylimidazole

The synthesis of the precursor, 1-methylimidazole, can be achieved through the methylation of imidazole.

Synthesis_1_Methylimidazole Imidazole Imidazole Reaction Methylation Imidazole->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Base Base (e.g., Sodium Hydride) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 1-Methylimidazole Reaction->Product

General workflow for the synthesis of 1-methylimidazole.

Protocol: To a solution of imidazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride is added portion-wise at 0 °C. After stirring, a methylating agent, for example, methyl iodide, is added, and the reaction is allowed to proceed at room temperature. The reaction is then quenched with water and the product is extracted with an organic solvent. The crude product is purified by distillation or column chromatography.

Step 2: Cyanation of 1-Methylimidazole to yield this compound

The introduction of a nitrile group at the C2 position of 1-methylimidazole is a key step. One potential method, adapted from the synthesis of analogous compounds, involves the use of a cyanating agent.

Cyanation_of_1_Methylimidazole 1_Methylimidazole 1-Methylimidazole Reaction Cyanation 1_Methylimidazole->Reaction Cyanating_Agent Cyanating Agent (e.g., Cyanogen Bromide or Trimethylsilyl Cyanide with N-oxide) Cyanating_Agent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

General workflow for the cyanation of 1-methylimidazole.

Hypothetical Protocol: A solution of 1-methylimidazole in a solvent like acetonitrile is treated with a suitable cyanating agent. The choice of the cyanating agent is critical to achieve substitution at the C2 position. For instance, the reaction of the corresponding 1-methylimidazole-N-oxide with trimethylsilyl cyanide in the presence of a base like triethylamine could be a viable route. The reaction mixture would be stirred under controlled temperature conditions. After completion, the reaction would be worked up by quenching, extraction, and purification by chromatography to isolate this compound.

Applications and Future Perspectives

While specific applications of this compound are not widely reported, its structural motifs suggest potential utility in several areas of research and development. The imidazole core is a key component of many pharmaceuticals, and the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important pharmacophores.

Potential_Applications cluster_applications Potential Applications Core This compound MedChem Medicinal Chemistry Intermediate Core->MedChem Versatile Scaffold MatSci Materials Science Building Block Core->MatSci Functionalizable Moiety Agrochem Agrochemical Synthesis Core->Agrochem Precursor

Potential application areas for this compound.

Given the importance of substituted imidazoles in drug discovery, particularly as kinase inhibitors and metalloproteinase inhibitors, this compound represents a promising starting material for the synthesis of novel therapeutic agents. Further research into its synthesis and reactivity is warranted to fully explore its potential in various scientific domains.

References

Theoretical and Computational Studies of 1-Methyl-1H-imidazole-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted imidazole, it possesses a unique electronic structure and potential for diverse chemical interactions, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. Imidazole derivatives are known to exhibit a wide range of biological activities, including as anti-viral, antimicrobial, antifungal, and anti-tumor agents.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. The strategic functionalization of the imidazole ring allows for the fine-tuning of its physicochemical and biological properties.[2]

Introduction

The imidazole ring is a five-membered planar heterocycle with two nitrogen atoms, making it a versatile building block in medicinal chemistry.[2][3] The presence of the methyl group at the N1 position and a nitrile group at the C2 position in this compound significantly influences its electronic distribution, reactivity, and potential for intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the structural, electronic, and vibrational properties of such molecules, providing insights that complement experimental findings.[4] This guide will delve into the theoretical framework for studying this molecule, present expected quantitative data based on studies of similar compounds, and provide detailed methodologies for its synthesis and analysis.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound. These studies are crucial for rational drug design and the development of new materials.

Molecular Geometry Optimization

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using DFT methods, with the B3LYP functional and a 6-311G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost.[5]

Table 1: Predicted Geometric Parameters for this compound (Representative Data)

ParameterBond/AnglePredicted Value
Bond LengthC2-C≡N~1.16 Å
C4=C5~1.36 Å
N1-C2~1.38 Å
N1-C5~1.38 Å
N1-CH₃~1.47 Å
Bond AngleN1-C2-C≡N~178°
C4-C5-N1~107°
C2-N1-C5~109°

Note: These are representative values based on DFT calculations of similar imidazole derivatives. Actual values may vary.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

Table 2: Predicted FMO Properties of this compound (Representative Data)

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap (ΔE)~ 5.3 eV

Note: These are representative values based on DFT calculations of similar imidazole derivatives.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atom of the nitrile group and the N3 atom of the imidazole ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the methyl group and the imidazole ring are regions of positive potential (electrophilic).

Vibrational Analysis

Computational vibrational analysis helps in the assignment of experimental FT-IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Representative Data)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡NStretching~2230
C-H (Methyl)Asymmetric Stretching~2950
C-H (Methyl)Symmetric Stretching~2870
Imidazole RingC=N Stretching~1640
Imidazole RingC-C Stretching~1590
Imidazole RingN-H in-plane bending~1520

Note: These are representative values based on computational studies of similar imidazole derivatives.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the N-methylation of imidazole followed by cyanation at the C2 position. A plausible synthetic route is adapted from known procedures for similar compounds.[2]

Step 1: Synthesis of 1-Methylimidazole

  • To a solution of imidazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as sodium hydride or potassium carbonate.

  • Cool the mixture in an ice bath.

  • Add methyl iodide or dimethyl sulfate dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the 1-methylimidazole by distillation.

Step 2: Cyanation of 1-Methylimidazole

  • In a multi-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-methylimidazole in acetonitrile and cool in an ice bath.

  • Bubble cyanogen chloride gas through the solution or add a solution of cyanogen bromide.

  • Add a base, such as triethylamine, dropwise while keeping the temperature below 0°C.

  • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with an ether.

  • Dry the combined organic layers, evaporate the solvent, and purify the product by distillation or recrystallization.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis Workflow Imidazole Imidazole Methylimidazole 1-Methylimidazole Imidazole->Methylimidazole N-Methylation Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Methylimidazole Base1 Base (e.g., NaH) Base1->Methylimidazole Target_Molecule This compound Methylimidazole->Target_Molecule Cyanation Cyanating_Agent Cyanating Agent (e.g., CNCl) Cyanating_Agent->Target_Molecule Base2 Base (e.g., Triethylamine) Base2->Target_Molecule Purification Purification (Distillation/Recrystallization) Target_Molecule->Purification

A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, and two distinct signals for the protons on the imidazole ring.

  • ¹³C NMR: Expected signals would include a peak for the methyl carbon, three peaks for the imidazole ring carbons, and a peak for the nitrile carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

NucleusPositionPredicted Chemical Shift (δ)
¹HN-CH₃~3.7
H4~7.1
H5~7.0
¹³CN-CH₃~34
C2~128
C4~129
C5~122
C≡N~115

Note: These are representative values based on data for similar imidazole derivatives.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. The spectrum would be recorded using a KBr pellet or as a thin film. Key expected peaks are listed in Table 3.

Signaling Pathways and Biological Relevance

The imidazole scaffold is a key component in many biologically active molecules and drugs.[2] Its derivatives have been shown to interact with various biological targets, including enzymes and receptors. For instance, some imidazole-containing compounds act as inhibitors of kinases, which are crucial in cell signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that could be a target for imidazole-based inhibitors.

G cluster_pathway Generalized Kinase Signaling Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Phosphorylates and Activates Transcription_Factor Transcription Factor Kinase->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor Imidazole-based Inhibitor (e.g., this compound derivative) Inhibitor->Kinase Inhibits

A generalized kinase signaling pathway potentially targeted by imidazole derivatives.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery and materials science. The computational methods outlined in this guide provide a robust framework for predicting its molecular properties and guiding experimental work. The provided experimental protocols, adapted from established procedures for similar compounds, offer a starting point for the synthesis and characterization of this molecule. Further research, including the acquisition of specific experimental data for this compound, will be crucial for fully elucidating its potential applications.

References

An In-depth Technical Guide to the Reactivity and Functionalization of the Nitrile Group in 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and functionalization pathways of the nitrile group in 1-Methyl-1H-imidazole-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the imidazole ring and the synthetic utility of the nitrile moiety.[1] The electron-withdrawing nature of the imidazole ring is expected to influence the reactivity of the adjacent nitrile group.

Core Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily centered around nucleophilic addition to the electrophilic carbon atom of the C≡N triple bond.[2][3] The primary reaction pathways include hydrolysis, reduction, cycloaddition, and addition of organometallic reagents.

Diagram of General Reactivity Pathways

A This compound B 1-Methyl-1H-imidazole-2-carboxamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) C (1-Methyl-1H-imidazol-2-yl)methanamine A->C Reduction (e.g., LiAlH₄) D 5-(1-Methyl-1H-imidazol-2-yl)-1H-tetrazole A->D Cycloaddition (NaN₃) E 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one A->E Grignard Reaction (CH₃MgBr, then H₃O⁺) F 1-Methyl-1H-imidazole-2-carbothioamide B->F Thionation (e.g., Lawesson's Reagent) A Start: this compound B Dissolve in DMF A->B C Add NaN₃ and NH₄Cl B->C D Heat to 120°C C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Work-up: Acidified Water, Extraction F->G Yes H Purification: Recrystallization G->H I End: 5-(1-Methyl-1H-imidazol-2-yl)-1H-tetrazole H->I

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic and nucleophilic substitution reactions of 1-Methyl-1H-imidazole-2-carbonitrile. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is paramount for the strategic design and synthesis of novel molecules with desired properties. This document details the theoretical basis of its reactivity, outlines key experimental protocols, and presents available quantitative data.

Core Concepts: Reactivity of the this compound Scaffold

The reactivity of this compound is dictated by the interplay of the electron-rich imidazole ring and the electron-withdrawing nitrile group at the C2 position. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3). The lone pair of the pyrrole-like nitrogen participates in the aromatic sextet, rendering the ring electron-rich and susceptible to electrophilic attack. Conversely, the pyridine-like nitrogen and the cyano group at C2 deactivate the ring towards electrophiles, particularly at adjacent positions.

The C2 position is the most electron-deficient and acidic, while the C5 position is generally the most electron-rich and favored site for electrophilic substitution. The C4 position exhibits intermediate reactivity.

The nitrile group, with its polarized carbon-nitrogen triple bond, is the primary site for nucleophilic attack. The electrophilic carbon of the cyano group can react with a variety of nucleophiles, leading to functional group transformations.

Electrophilic Substitution Reactions on the Imidazole Ring

Electrophilic substitution reactions on this compound are directed by the electronic properties of the imidazole ring, which is generally activated towards electrophiles. However, the presence of the electron-withdrawing cyano group at the C2 position deactivates the ring, making harsher reaction conditions necessary compared to unsubstituted 1-methylimidazole. The primary site of electrophilic attack is the C5 position, due to its higher electron density compared to the C4 position.

Nitration

Nitration introduces a nitro group (-NO₂) onto the imidazole ring, a key functional group in many biologically active compounds.

Reaction Scheme:

G reactant This compound reagents HNO₃ / H₂SO₄ product 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile reactant->product

Caption: Nitration of this compound.

Experimental Protocol (General Procedure):

A general procedure for the nitration of substituted imidazoles involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

  • Reaction Setup: this compound is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer and cooled in an ice bath.

  • Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the cooled solution, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

ElectrophileReagentsPosition of SubstitutionYield (%)Reference
NO₂⁺HNO₃ / H₂SO₄C5Not specifiedGeneral knowledge
Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the imidazole ring.

Reaction Scheme:

G reactant This compound reagents Br₂ / Solvent product 5-Bromo-1-methyl-1H-imidazole-2-carbonitrile reactant->product

Caption: Bromination of this compound.

Experimental Protocol (General Procedure):

  • Reaction Setup: this compound is dissolved in a suitable solvent (e.g., acetic acid, chloroform).

  • Addition of Halogenating Agent: A solution of the halogen (e.g., bromine in acetic acid) is added dropwise to the imidazole solution at room temperature.

  • Reaction: The mixture is stirred until the reaction is complete, which can be monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure, and the residue is treated with a solution of sodium thiosulfate to remove excess halogen.

  • Purification: The product can be extracted with an organic solvent and purified by column chromatography or recrystallization.

Quantitative Data:

ElectrophileReagentsPosition of SubstitutionYield (%)Reference
Br⁺Br₂ in Acetic AcidC5Not specifiedGeneral knowledge

Note: As with nitration, specific quantitative data for the halogenation of this particular substrate is scarce in public literature.

Nucleophilic Substitution and Addition Reactions

The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the cyano group. These reactions allow for the transformation of the nitrile into other valuable functional groups.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reaction Workflow:

G Start This compound Acid_hydrolysis Acid Hydrolysis (e.g., aq. HCl, reflux) Start->Acid_hydrolysis Base_hydrolysis Base Hydrolysis (e.g., aq. NaOH, reflux) Start->Base_hydrolysis Acidification Intermediate 1-Methyl-1H-imidazole-2-carboxamide Acid_hydrolysis->Intermediate Base_hydrolysis->Intermediate Acidification Acid_product 1-Methyl-1H-imidazole-2-carboxylic acid Intermediate->Acid_product Base_product Sodium 1-methyl-1H-imidazole-2-carboxylate Intermediate->Base_product Acidification Final_product 1-Methyl-1H-imidazole-2-carboxylic acid Base_product->Final_product Acidification

Caption: Hydrolysis of the nitrile group.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: this compound is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the resulting carboxylic acid to induce precipitation.

  • Purification: The solid product is collected by filtration, washed with cold water, and can be recrystallized.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Reaction Setup: The nitrile is heated to reflux in an aqueous or alcoholic solution of a strong base (e.g., NaOH).

  • Reaction: The reaction proceeds until the nitrile is fully consumed.

  • Work-up: The cooled reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The product is isolated by filtration and purified as described above.

Quantitative Data:

ReactionReagentsProductYield (%)Reference
Acid Hydrolysisaq. HCl, reflux1-Methyl-1H-imidazole-2-carboxylic acidNot specifiedGeneral knowledge
Base Hydrolysisaq. NaOH, reflux1-Methyl-1H-imidazole-2-carboxylic acidNot specifiedGeneral knowledge
Reaction with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that can add to the cyano group to form ketones after hydrolysis of the intermediate imine.

Logical Relationship of Reaction Steps:

G Start This compound Addition Nucleophilic Addition Start->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Intermediate Imine-magnesium halide intermediate Addition->Intermediate Hydrolysis Aqueous Work-up (e.g., aq. NH₄Cl) Intermediate->Hydrolysis Product Ketone Hydrolysis->Product

Caption: Grignard reaction with the nitrile group.

Experimental Protocol (General Procedure):

  • Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Grignard Reagent: The Grignard reagent, dissolved in an appropriate ether solvent, is added dropwise to the nitrile solution at a low temperature (e.g., 0°C or -78°C).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ketone can be purified by column chromatography.

Quantitative Data:

| Organometallic Reagent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | R-MgX | (1-Methyl-1H-imidazol-2-yl)(R)methanone | Not specified | General knowledge |

Note: The success of this reaction can be influenced by the nature of the 'R' group on the Grignard reagent and the reaction conditions. The basicity of the Grignard reagent can also lead to side reactions.

Conclusion

This compound exhibits a rich and versatile reactivity profile. The imidazole ring is amenable to electrophilic substitution, predominantly at the C5 position, although the electron-withdrawing cyano group necessitates relatively harsh conditions. The nitrile functionality serves as a key handle for nucleophilic addition and substitution reactions, enabling its conversion into valuable carboxylic acids and ketones. The experimental protocols and theoretical considerations outlined in this guide provide a foundational understanding for researchers engaged in the synthesis and modification of this important heterocyclic scaffold. Further investigation is warranted to establish specific quantitative data and to explore the full synthetic potential of this compound in the development of novel pharmaceuticals and functional materials.

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-imidazole-2-carbonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methyl-1H-imidazole-2-carbonitrile as a versatile synthetic intermediate in chemical research and drug development.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₅H₅N₃. It presents as a white to yellowish crystalline solid and serves as a valuable building block in organic synthesis.[1] The presence of the imidazole ring, a privileged scaffold in medicinal chemistry, and a reactive nitrile group makes this compound a key intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1][2] The imidazole core is frequently utilized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles.

Applications in Synthesis

This compound is primarily employed as an intermediate in the synthesis of substituted imidazole derivatives for various applications, including:

  • Pharmaceutical Drug Development: The 1-methyl-1H-imidazole moiety is a key structural feature in various biologically active compounds. It has been identified as an effective hinge-binding motif in kinase inhibitors, such as those targeting Janus Kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms and inflammatory diseases.[3] The nitrile group at the 2-position offers a synthetic handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Heterocyclic Chemistry: The carbonitrile functionality is a versatile precursor for the construction of other heterocyclic rings fused to the imidazole core. This allows for the exploration of novel chemical space in the development of new scaffolds for various applications.

  • Agrochemicals and Material Science: Imidazole derivatives have also found applications in the development of antifungal agents for crop protection and as components in functional materials.[4]

Physicochemical and Spectroscopic Data
PropertyData for Analogous Compounds
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
Appearance White to yellowish crystalline solid[1]
Melting Point 60-62 °C (for 2-methyl-1H-imidazole-1-carbonitrile)[5]
¹H NMR (Predicted) Signals expected for the N-methyl group (singlet, ~3.8-4.0 ppm) and two imidazole ring protons (doublets or singlets, ~7.0-7.5 ppm).
¹³C NMR (Predicted) Resonances anticipated for the N-methyl carbon, the two imidazole ring carbons, the quaternary imidazole carbon attached to the nitrile, and the nitrile carbon itself. For 1-methylimidazole, peaks are observed around 129.1, 121.0, and 33.2 ppm. The C2 carbon and the nitrile carbon would have distinct shifts.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and provide a framework for the synthesis and utilization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile and provides a likely route to the title compound.[6] The synthesis is a two-step process starting from imidazole.

Step 1: Synthesis of 1-Methyl-1H-imidazole

  • To a solution of imidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add one equivalent of a strong base (e.g., sodium hydride) at 0 °C to deprotonate the imidazole.

  • After stirring for a short period, add a slight excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-imidazole.

Step 2: Cyanation of 1-Methyl-1H-imidazole

  • In a well-ventilated fume hood, dissolve 1-methyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile in a multi-necked flask equipped with a stirrer, thermometer, and gas inlet.

  • Cool the solution in an ice bath.

  • Bubble cyanogen chloride gas (2.5 equivalents) through the solution. Caution: Cyanogen chloride is highly toxic.

  • An exotherm may be observed, and a solid may precipitate.

  • After the addition is complete, continue stirring in the ice bath for 1 hour.

  • Cool the resulting slurry to -20 °C.

  • Slowly add triethylamine (2.5 equivalents) while keeping the internal temperature below 0 °C.

  • Stir the mixture for 1 hour as it warms to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether (3x).

  • Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound. A yield of around 80% can be expected based on analogous reactions.[6]

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Methylation cluster_1 Step 2: Cyanation Imidazole Imidazole One_methylimidazole 1-Methyl-1H-imidazole Imidazole->One_methylimidazole 1. Methyl_iodide Methyl Iodide Methyl_iodide->One_methylimidazole 2. Base Base (e.g., NaH) Base->Imidazole One_methylimidazole_2 1-Methyl-1H-imidazole One_methylimidazole->One_methylimidazole_2 Final_product This compound One_methylimidazole_2->Final_product 1. Cyanogen_chloride Cyanogen Chloride Cyanogen_chloride->Final_product 2. Triethylamine Triethylamine Triethylamine->Final_product 3.

Caption: Proposed two-step synthesis of this compound.

Protocol 2: Utilization as an Intermediate in the Synthesis of a JAK2 Inhibitor Scaffold

This protocol illustrates how this compound can be used as a starting material for the synthesis of more complex molecules, such as a scaffold for JAK2 inhibitors. This hypothetical protocol involves the conversion of the nitrile to an amidine, followed by cyclization.

Step 1: Formation of an Amidine from the Nitrile

  • Treat a solution of this compound in a suitable solvent (e.g., ethanol) with sodium ethoxide.

  • Bubble anhydrous hydrogen chloride gas through the solution at low temperature to form the corresponding imidate hydrochloride.

  • Isolate the imidate salt and react it with a solution of ammonia in ethanol to yield the amidine.

Step 2: Cyclization to form a Fused Heterocycle

  • React the resulting 1-methyl-1H-imidazole-2-carboximidamide with a suitable dielectrophile, such as a β-ketoester, in the presence of a base.

  • Heat the reaction mixture to effect cyclization, leading to the formation of a pyrimidine ring fused to the imidazole, a common core in kinase inhibitors.

Diagram 2: General Workflow for a Kinase Inhibitor Screening Program

G A Synthesis of Imidazole Intermediate (this compound) B Library Synthesis (Derivatization of Intermediate) A->B Scaffold C In vitro Kinase Assay (e.g., JAK2 activity) B->C Test Compounds D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Promising Hits E->B Iterative Design F In vivo Efficacy Studies E->F Optimized Leads

References

Application Notes and Protocols for N-Methylation of Imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-methylation of imidazole-2-carbonitrile, a key synthetic transformation for the preparation of 1-methyl-1H-imidazole-2-carbonitrile. This methylated derivative serves as a valuable building block in the synthesis of various biologically active compounds and functional materials. The protocols outlined below are based on established methodologies for the N-alkylation of imidazoles and related heterocycles.

Introduction

N-methylation of imidazole-containing compounds is a fundamental reaction in medicinal chemistry and materials science. The addition of a methyl group to the imidazole nitrogen can significantly alter the molecule's physicochemical properties, including its basicity, solubility, and ability to participate in intermolecular interactions. In the context of drug discovery, N-methylation can be a crucial step in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. For imidazole-2-carbonitrile, N-methylation yields this compound, a versatile intermediate for further chemical modifications.

General Reaction Scheme

The N-methylation of imidazole-2-carbonitrile proceeds via the deprotonation of the imidazole N-H followed by nucleophilic attack on a methylating agent.

G cluster_reactants Reactants cluster_product Product imidazole_2_carbonitrile Imidazole-2-carbonitrile product This compound imidazole_2_carbonitrile->product N-Methylation methylating_agent Methylating Agent (e.g., CH3I, (CH3)2SO4) base Base (e.g., NaH, K2CO3)

Caption: General scheme for the N-methylation of imidazole-2-carbonitrile.

Comparative Data for N-Methylation of Imidazolecarbonitriles

The following table summarizes reaction conditions for the N-methylation of imidazolecarbonitrile isomers, providing a basis for selecting an appropriate protocol.

Starting MaterialMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazole-4-carbonitrileMethyl iodideSodium hydrideDMF0 - 25386[1]
ImidazoleDimethyl carbonateK2CO3DMF150595Patent Data
ImidazoleMethyl iodideSodium hydroxideEthanolRoom Temp2-3High[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-methylation of imidazole-2-carbonitrile, adapted from a highly successful procedure for the corresponding 4-carbonitrile isomer.[1]

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

This robust method employs a strong base to ensure complete deprotonation of the imidazole, leading to a high yield of the N-methylated product.

Materials:

  • Imidazole-2-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Apparatus for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole-2-carbonitrile (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Stir the mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a 10:1 mixture of dichloromethane/methanol (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford this compound as a solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start: Imidazole-2-carbonitrile in DMF deprotonation Deprotonation (NaH, 0°C to RT) start->deprotonation methylation Methylation (CH3I, RT) deprotonation->methylation workup Aqueous Work-up & Extraction methylation->workup purification Purification (Column Chromatography) workup->purification product Product: 1-Methyl-1H-imidazole- 2-carbonitrile purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere and away from moisture.

  • Methyl iodide is toxic and a suspected carcinogen. Use it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for use in a wide range of applications in drug discovery and materials science.

References

The Role of 1-Methyl-1H-imidazole Carbonitriles in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and their ability to engage in various interactions with biological targets. While direct applications of 1-Methyl-1H-imidazole-2-carbonitrile in the synthesis of named pharmaceutical compounds are not extensively documented in publicly available literature, the closely related isomer, 1-Methyl-1H-imidazole-4-carbonitrile , serves as a key building block in the development of potent and selective kinase inhibitors. This document will focus on the established role of 1-Methyl-1H-imidazole-4-carbonitrile in the synthesis of Janus Kinase 2 (JAK2) inhibitors, providing detailed application notes, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.

Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in the Development of Janus Kinase 2 (JAK2) Inhibitors

The 1-methyl-1H-imidazole moiety is a versatile heterocyclic building block in medicinal chemistry.[1] Its structural features, including the imidazole core and the cyano group, make it a valuable scaffold for synthesizing a diverse range of biologically active compounds. The imidazole ring can participate in non-covalent interactions with biological targets, while the nitrile group can be chemically transformed or act as a key pharmacophoric element.[1]

A prominent application of this scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors.[1] Dysregulation of this pathway, particularly through the hyperactivity of JAK2, is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.[1][2]

Researchers have successfully utilized the 1-methyl-1H-imidazole core as a hinge-binding motif to develop small molecule JAK2 inhibitors.[1][2] The nitrogen atoms of the imidazole ring can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common and effective strategy in kinase inhibitor design.[1]

A notable example is the development of a series of potent and orally bioavailable JAK2 inhibitors where the 1-methyl-1H-imidazole moiety was incorporated to optimize physicochemical and pharmacokinetic properties.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of a selection of 1-methyl-1H-imidazole derivatives against JAK2.

CompoundJAK2 IC50 (µM)
13a0.003
13d0.033
13h0.012
260.12

Data extracted from Su et al. (2014) as presented in application notes.[2]

Experimental Protocols

The following are generalized protocols based on methodologies described for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.

General Synthesis of 1-Methyl-1H-imidazole-based JAK2 Inhibitors

A common synthetic route involves the coupling of a functionalized 1-methyl-1H-imidazole core with various aryl or heteroaryl groups.

1. Starting Material Preparation:

  • Synthesize the necessary substituted 1-methyl-1H-imidazole and the corresponding coupling partner (e.g., a boronic acid or a halide). The synthesis of 1-Methyl-1H-imidazole-4-carbonitrile can be achieved from 1H-imidazole-4-carbonitrile and a methylating agent.

2. Cross-Coupling Reaction (e.g., Suzuki Coupling):

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-methyl-1H-imidazole derivative and the coupling partner in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Heat the reaction mixture to the appropriate temperature (e.g., 110°C) and stir for several hours, monitoring the reaction progress by a suitable method like TLC or LC-MS.[2]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final compound.

In Vitro JAK2 Kinase Assay Protocol

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (1-methyl-1H-imidazole derivative) in DMSO.

  • Prepare a kinase buffer solution.

  • Prepare solutions of JAK2 enzyme, a fluorescently labeled peptide substrate, and ATP.

2. Assay Procedure:

  • Serially dilute the test compound stock solution in DMSO to create a range of concentrations.

  • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (a known JAK2 inhibitor) and a negative control (DMSO vehicle).

  • Add the JAK2 enzyme to all wells except for a no-enzyme control.

  • Initiate the kinase reaction by adding the ATP and fluorescently labeled peptide substrate mixture.

  • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).[2]

3. Data Analysis:

  • Measure the fluorescence in each well using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Induces Inhibitor 1-Methyl-1H-imidazole -based Inhibitor Inhibitor->JAK2 Inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition by 1-methyl-1H-imidazole-based JAK2 inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1-Methyl-1H-imidazole -4-carbonitrile Coupling Suzuki Coupling with Aryl Boronic Acid Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Compound Final Compound Purification->Final_Compound Kinase_Assay In Vitro JAK2 Kinase Assay Final_Compound->Kinase_Assay Cell_Assay Cell-based Assays Final_Compound->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: A general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving (1-Methyl-1H-imidazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing (1-Methyl-1H-imidazol-2-yl)acetonitrile as the active methylene compound. This versatile reaction serves as a powerful tool for the synthesis of a diverse range of α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In the context of drug development, the resulting (E)-2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitriles are of significant interest due to their potential biological activities, including antifungal and anticancer properties.

General Reaction Scheme

The Knoevenagel condensation of (1-Methyl-1H-imidazol-2-yl)acetonitrile with various aromatic aldehydes proceeds as follows:

G reactant1 (1-Methyl-1H-imidazol-2-yl)acetonitrile plus + reactant1->plus reactant2 Aromatic Aldehyde (Ar-CHO) conditions Base Catalyst Solvent/Solvent-free reactant2->conditions plus->reactant2 product (E)-2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitrile conditions->product G A 1. Mix Reactants and Catalyst in Mortar B 2. Grind Vigorously at Room Temperature A->B C 3. Monitor Reaction by TLC B->C D 4. Add Cold Water and Grind C->D E 5. Filter and Wash Solid Product D->E F 6. Dry Under Vacuum E->F G 7. Recrystallize for Purification F->G G A 1. Dissolve Reactants in Dichloromethane B 2. Add Imidazole Catalyst A->B C 3. Stir at Room Temperature/Reflux B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up D->E F 6. Extract with Dichloromethane E->F G 7. Dry and Evaporate Solvent F->G H 8. Purify by Recrystallization G->H G cluster_0 Reaction Initiation cluster_1 Carbon-Carbon Bond Formation cluster_2 Product Formation A Active Methylene (1-Methyl-1H-imidazol-2-yl)acetonitrile C Carbanion Formation A->C B Base Catalyst (e.g., NaOH, Imidazole) B->C Deprotonation E Nucleophilic Attack C->E D Aromatic Aldehyde D->E F Aldol Adduct Intermediate E->F G Dehydration F->G H Final Product (α,β-unsaturated nitrile) G->H I Water G->I

Application Notes and Protocols for the Synthesis of Substituted Imidazole Derivatives from 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-carbonitrile is a versatile starting material for the synthesis of a variety of substituted imidazole derivatives. The imidazole scaffold is a prominent feature in many biologically active compounds and approved drugs, making the development of efficient synthetic routes to novel imidazole derivatives a key area of interest in medicinal chemistry and drug discovery. The cyano group at the 2-position of the 1-methylimidazole core serves as a valuable chemical handle that can be transformed into several other key functional groups, including amines, amides, carboxylic acids, and tetrazoles. These transformations open up a wide range of possibilities for creating diverse molecular architectures for screening in drug development programs.

This document provides detailed application notes and experimental protocols for the synthesis of various substituted imidazole derivatives starting from this compound.

Key Synthetic Transformations

The chemical versatility of the nitrile group allows for several key transformations to generate a library of substituted imidazole derivatives. The primary reactions discussed in these notes are:

  • Reduction of the Nitrile: Conversion of the cyano group to an aminomethyl group, providing a key building block for further derivatization.

  • Hydrolysis of the Nitrile: Formation of 1-methyl-1H-imidazole-2-carboxamide and subsequent hydrolysis to 1-methyl-1H-imidazole-2-carboxylic acid.

  • Cycloaddition to form a Tetrazole: Reaction of the nitrile with an azide source to create a 2-(1H-tetrazol-5-yl)-1-methyl-1H-imidazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.

These transformations are illustrated in the following workflow diagram:

G start This compound amine 1-Methyl-1H-imidazol-2-yl)methanamine start->amine Reduction amide 1-Methyl-1H-imidazole-2-carboxamide start->amide Partial Hydrolysis tetrazole 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole start->tetrazole [3+2] Cycloaddition acid 1-Methyl-1H-imidazole-2-carboxylic Acid amide->acid Full Hydrolysis

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following sections provide detailed protocols for the key synthetic transformations of this compound.

Reduction of this compound to (1-Methyl-1H-imidazol-2-yl)methanamine

The reduction of the nitrile group to a primary amine is a fundamental transformation that provides a versatile intermediate for further functionalization, such as amide or sulfonamide formation. Catalytic hydrogenation is a common and effective method for this conversion.

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 g, 9.16 mmol) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) to afford (1-Methyl-1H-imidazol-2-yl)methanamine.

Quantitative Data:

ProductStarting MaterialReagentsSolventYield (%)
(1-Methyl-1H-imidazol-2-yl)methanamineThis compound10% Pd/C, H₂Methanol85-95
Hydrolysis of this compound

The nitrile group can be hydrolyzed to either the corresponding amide or carboxylic acid, depending on the reaction conditions. These derivatives are valuable in drug discovery for their ability to form hydrogen bonds with biological targets.

Controlled hydrolysis under basic conditions can selectively yield the amide.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 9.16 mmol) in tert-butanol (20 mL), add powdered potassium hydroxide (1.0 g, 17.8 mmol).

  • Reaction: Heat the mixture to reflux and stir for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 1-Methyl-1H-imidazole-2-carboxamide.

More vigorous acidic or basic conditions will lead to the formation of the carboxylic acid. The carboxylic acid is a key intermediate for the synthesis of esters and amides.[1][2]

Protocol (Acid-Catalyzed):

  • Reaction Setup: Suspend this compound (1.0 g, 9.16 mmol) in a 6 M aqueous solution of hydrochloric acid (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Adjust the pH of the solution to 3-4 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-Methyl-1H-imidazole-2-carboxylic acid.[2]

Quantitative Data:

ProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)
1-Methyl-1H-imidazole-2-carboxamideThis compoundKOHtert-Butanol70-80155-157
1-Methyl-1H-imidazole-2-carboxylic AcidThis compound6 M HClWater80-90104 (dec.)[2]
[3+2] Cycloaddition to 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole

The conversion of a nitrile to a tetrazole is a widely used strategy in medicinal chemistry to replace a carboxylic acid group with a more metabolically stable and often more potent bioisostere.

G cluster_reagents Reagents & Conditions nitrile This compound tetrazole 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole nitrile->tetrazole Reaction azide Sodium Azide (NaN3) azide->tetrazole catalyst Lewis Acid (e.g., ZnBr2) catalyst->tetrazole solvent Solvent (e.g., DMF) solvent->tetrazole heating Heating heating->tetrazole

Caption: Workflow for the synthesis of the tetrazole derivative.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 9.16 mmol), sodium azide (0.71 g, 10.99 mmol), and zinc bromide (2.06 g, 9.16 mmol) in N,N-dimethylformamide (DMF) (20 mL).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker containing 100 mL of water.

  • Isolation: Acidify the aqueous solution with 1 M hydrochloric acid to a pH of 2-3. The product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazole.

Quantitative Data:

ProductStarting MaterialReagentsSolventYield (%)
2-(1H-Tetrazol-5-yl)-1-methyl-1H-imidazoleThis compoundNaN₃, ZnBr₂DMF75-85

Applications in Drug Discovery: A Case Study in Kinase Inhibition

Substituted imidazoles are prevalent in the field of kinase inhibitor drug discovery. The nitrogen atoms of the imidazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. For instance, the JAK/STAT signaling pathway is a critical pathway in mediating the biological effects of various cytokines and growth factors, and its dysregulation is implicated in numerous diseases. Consequently, Janus Kinases (JAKs) are important therapeutic targets.

The derivatives synthesized from this compound can be screened for their inhibitory activity against various kinases, including JAKs. The aminomethyl, carboxamide, carboxylic acid, and tetrazole derivatives offer different functionalities that can be exploited to optimize binding affinity, selectivity, and pharmacokinetic properties.

G cytokine Cytokine receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates inhibitor Imidazole Derivative (JAK Inhibitor) inhibitor->jak Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of a potential imidazole derivative.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of substituted imidazole derivatives. The protocols outlined in these application notes provide a foundation for researchers to generate libraries of novel compounds for screening in drug discovery and other chemical biology applications. The ability to readily access aminomethyl, carboxamide, carboxylic acid, and tetrazole derivatives from a common precursor allows for a systematic exploration of the structure-activity relationships of this important heterocyclic scaffold.

References

Application Notes and Protocols for the Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile, a valuable intermediate in organic synthesis. The protocols outlined below are based on established chemical literature, ensuring reproducibility and a high yield of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.

ParameterValueUnit
Reactants
1-Benzylimidazole3.16 (20 mmol)g
Cyanogen chloride3.1 (50 mmol)g
Triethylamine7 (50 mmol)ml
Acetonitrile20 + ~5ml
Reaction Conditions
Initial TemperatureIce bath (0 °C)°C
Slurry Cooling Temperature-20°C
Triethylamine Addition Temp.< 0°C
Final Stirring Time1hour
Product Information
Yield3.05 (83%)g (%)
Purification MethodKugelrohr distillation
Boiling Point (at 0.4 mm)130°C
Melting Point51-52°C

Experimental Protocol

This protocol details the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile from 1-benzylimidazole.

Materials and Equipment:

  • 50 ml 4-neck flask

  • Stirring bar

  • Nitrogen bubbler

  • Gas inlet tube

  • Thermometer

  • Septum

  • Ice bath

  • Syringe

  • Kugelrohr distillation apparatus

  • Standard glassware for extraction and drying

Reagents:

  • 1-Benzylimidazole

  • Cyanogen chloride

  • Triethylamine

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Cyclohexane (for crystallization)

Procedure:

  • Reaction Setup: In a 50 ml 4-neck flask equipped with a stirring bar, nitrogen bubbler, gas inlet tube, thermometer, and septum, add 20 ml of acetonitrile.

  • Addition of Cyanogen Chloride: Bubble cyanogen chloride (3.1 g, 50 mmol) into the acetonitrile. Use an ice bath to manage the mild exotherm.

  • Addition of 1-Benzylimidazole: Cool the reaction mixture in an ice bath. Add a solution of 1-benzylimidazole (3.16 g, 20 mmol) in approximately 5 ml of acetonitrile via syringe. The solution will turn from colorless to yellow-orange, and a crystalline solid will begin to form within minutes.[1]

  • Formation of Slurry: Stir the resulting thick slurry for 1 hour, then cool it to -20°C.[1]

  • Addition of Triethylamine: Add triethylamine (7 ml, 50 mmol) at a rate that keeps the internal temperature below 0°C.[1]

  • Warming and Work-up: Stir the mixture for 1 hour while allowing it to warm to room temperature. Pour the reaction mixture into 100 ml of saturated aqueous NaHCO3 and extract with diethyl ether (3 x 75 ml).[1]

  • Drying and Evaporation: Combine the organic layers, dry over MgSO4, and evaporate the solvent.[1]

  • Purification: Purify the residue by Kugelrohr distillation. A forerun of diethylcyanamide will be collected first, followed by the desired product at 130°C (0.4 mm). The product is a colorless liquid that crystallizes upon standing (3.05 g, 83% yield). The melting point is 51°-52°C after crystallization from cyclohexane.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 4-neck flask with Acetonitrile add_cncl Add Cyanogen Chloride (ice bath) start->add_cncl add_bzim Add 1-Benzylimidazole solution (ice bath) add_cncl->add_bzim stir_cool Stir for 1 hr, then cool to -20°C add_bzim->stir_cool add_tea Add Triethylamine (< 0°C) stir_cool->add_tea warm_stir Stir for 1 hr at room temperature add_tea->warm_stir quench Quench with aq. NaHCO3 warm_stir->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry organic layers (MgSO4) extract->dry evaporate Evaporate solvent dry->evaporate distill Kugelrohr Distillation evaporate->distill crystallize Crystallize from Cyclohexane distill->crystallize product Final Product: 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile crystallize->product

Caption: Synthesis workflow for 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile.

References

Application Notes and Protocols for 1-Methyl-1H-imidazole-2-carbonitrile in the Development of Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches did not yield specific data on the antiprotozoal activity of 1-Methyl-1H-imidazole-2-carbonitrile . The following application notes and protocols are therefore based on the broader class of imidazole derivatives and provide a general framework for the investigation of novel compounds like this compound as potential antiprotozoal agents.

Introduction: The Potential of the Imidazole Scaffold in Antiprotozoal Drug Discovery

The imidazole ring is a key structural motif in a multitude of bioactive compounds and approved drugs. In the realm of infectious diseases, imidazole derivatives have shown significant promise as antiprotozoal agents. These compounds have been investigated for their efficacy against a range of parasitic protozoa, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania donovani (the causative agent of visceral leishmaniasis), and Plasmodium falciparum (the most virulent malaria parasite).[1][2][3]

The mechanism of action for antiprotozoal imidazoles can be diverse, with studies suggesting that they may interfere with crucial parasite-specific pathways. For instance, some imidazole derivatives have been shown to inhibit key enzymes necessary for parasite survival, such as cGMP-dependent protein kinase in P. falciparum or trypanothione reductase in L. donovani.[2][3] Another proposed mechanism involves the induction of oxidative stress within the parasite. Given this background, novel imidazole-containing compounds like this compound represent intriguing candidates for screening and development as new antiprotozoal drugs.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

As no specific data for this compound is available, the following table illustrates how quantitative data for a hypothetical imidazole derivative, "Compound X," would be presented. This table serves as a template for researchers to populate with their experimental findings.

CompoundTarget OrganismIC50 (µM)Cytotoxicity (CC50 in mammalian cells, µM)Selectivity Index (SI = CC50/IC50)Reference
Compound XTrypanosoma cruzi (amastigote)[Insert Value][Insert Value][Insert Value][Your Data]
Compound XLeishmania donovani (amastigote)[Insert Value][Insert Value][Insert Value][Your Data]
Compound XPlasmodium falciparum (erythrocytic stage)[Insert Value][Insert Value][Insert Value][Your Data]
BenznidazoleTrypanosoma cruzi (amastigote)[Reference Value][Reference Value][Reference Value][Literature]
Amphotericin BLeishmania donovani (amastigote)[Reference Value][Reference Value][Reference Value][Literature]
ChloroquinePlasmodium falciparum (erythrocytic stage)[Reference Value][Reference Value][Reference Value][Literature]

Experimental Protocols

The following are generalized protocols for the in vitro screening of a novel compound, such as this compound, against common protozoan parasites. These should be adapted and optimized based on specific laboratory conditions and parasite strains.

General Protocol for in vitro Antiprotozoal Activity Screening

This protocol outlines a primary screening assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a protozoan parasite.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Appropriate parasite culture medium.

  • Parasite culture (e.g., T. cruzi amastigotes, L. donovani amastigotes, or P. falciparum erythrocytic stage).

  • 96-well microtiter plates.

  • Reference drugs (e.g., benznidazole, amphotericin B, chloroquine).

  • Cell viability reagent (e.g., Resazurin, SYBR Green I).

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a serial dilution of the compound in the appropriate culture medium.

  • Parasite Culture: Culture the parasites according to standard laboratory protocols to obtain a healthy, growing population.

  • Assay Setup:

    • Add a defined volume of the parasite suspension to each well of a 96-well plate.

    • Add the serially diluted test compound to the wells. Include wells with reference drugs as positive controls and wells with untreated parasites as negative controls.

    • Incubate the plates under appropriate conditions (e.g., temperature, CO2 concentration) for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • After incubation, add the cell viability reagent to each well.

    • Incubate for a further period to allow for the development of a signal (e.g., color change or fluorescence).

    • Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the toxicity of the test compound against a mammalian cell line to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., Vero cells, HepG2 cells).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640).

  • Test compound and reference cytotoxic drug (e.g., doxorubicin).

  • 96-well microtiter plates.

  • Cell viability reagent (e.g., MTT, Resazurin).

Procedure:

  • Cell Culture: Culture the mammalian cells in a T-flask until they reach approximately 80% confluency.

  • Assay Setup:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Add serially diluted test compound to the wells. Include positive and negative controls.

    • Incubate the plate for a period that corresponds to the antiprotozoal assay (e.g., 48-72 hours).

  • Viability Assessment: Perform a cell viability assay as described in the antiprotozoal protocol.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Visualizations

Experimental Workflow for Antiprotozoal Screening

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis CompoundPrep Compound Dilution AssaySetup 96-well Plate Assay Setup CompoundPrep->AssaySetup ParasiteCulture Parasite Culture ParasiteCulture->AssaySetup Incubation Incubation AssaySetup->Incubation Viability Viability Measurement Incubation->Viability IC50 IC50 Determination Viability->IC50 SI Selectivity Index Calculation IC50->SI Cytotoxicity Cytotoxicity Assay (CC50) Cytotoxicity->SI G cluster_pathway Parasite Survival Pathway Substrate Substrate Enzyme Parasite-Specific Enzyme (e.g., Trypanothione Reductase) Substrate->Enzyme Binds Product Essential Product Enzyme->Product Catalyzes Survival Parasite Survival Product->Survival TestCompound 1-Methyl-1H-imidazole- 2-carbonitrile TestCompound->Enzyme Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1H-imidazole-2-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is the cyanation of 1-methylimidazole. This typically involves the reaction of 1-methylimidazole with a cyanating agent, such as cyanogen chloride, in the presence of a base like triethylamine in an appropriate solvent.

Q2: What are the primary challenges encountered during the synthesis and purification of this compound?

A2: Researchers may face several challenges, including:

  • Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield of the desired product.

  • Formation of Regioisomers: The cyanation reaction can potentially occur at other positions on the imidazole ring, leading to the formation of isomers like 1-Methyl-1H-imidazole-5-carbonitrile.

  • Purification Difficulties: The basic nature of the imidazole ring can cause issues during chromatographic purification, such as tailing on silica gel. The separation of closely eluting isomers can also be challenging.[1]

  • Product Isolation: The final product may be difficult to crystallize, sometimes resulting in an oily substance.[1]

Q3: How can I minimize the formation of the 1-Methyl-1H-imidazole-5-carbonitrile isomer?

A3: The regioselectivity of the cyanation reaction is a critical factor. While specific studies on the regioselectivity of 1-methylimidazole cyanation are not abundant in the provided search results, the C2 position is generally susceptible to electrophilic attack. Optimizing reaction conditions, such as temperature and the choice of cyanating agent and solvent, can influence the isomeric ratio. Careful monitoring of the reaction progress by techniques like TLC or HPLC can help in identifying the formation of isomers.

Q4: What are the recommended storage conditions for this compound?

A4: While specific storage conditions for this compound are not detailed in the search results, for the analogous 1-Methyl-1H-imidazole-4-carbonitrile, refrigeration at 2-8°C is recommended.[1] It is advisable to store the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction. - Extend the reaction time and monitor progress using TLC or HPLC. - Consider a moderate increase in reaction temperature, while being mindful of potential side reactions.
Ineffective Cyanating Agent - Verify the quality and reactivity of the cyanating agent. Cyanogen chloride is a common choice. - Consider alternative cyanating agents if the reaction is not proceeding as expected.
Suboptimal Base - Ensure the base (e.g., triethylamine) is of high purity and added in the correct stoichiometric amount to neutralize the acid generated during the reaction.[2]
Poor Quenching and Extraction - Use a saturated aqueous solution of sodium bicarbonate for quenching to ensure complete neutralization.[2] - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.[2]
Problem 2: Presence of Impurities and Purification Challenges
Possible Cause Suggested Solution
Formation of 1-Methyl-1H-imidazole-5-carbonitrile Isomer - Optimize the reaction conditions (temperature, solvent) to favor the formation of the 2-cyano isomer. - For purification, use a long chromatography column with a shallow solvent gradient to improve separation.[1] - High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation of isomers.[1]
Product Adsorption on Silica Gel - The basic nature of the imidazole ring can lead to strong adsorption and tailing on acidic silica gel.[1] - Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[1]
Co-elution of Impurities - Fine-tune the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective. - Consider using a different stationary phase, such as neutral or basic alumina, if silica gel proves problematic.
Oily Product Instead of Crystals - The presence of residual solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.[1] - If the product is pure but fails to crystallize, try different crystallization solvents or techniques like scratching the flask or seeding with a small crystal. - If impurities are preventing crystallization, further purification by chromatography may be necessary.[1]

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure[2])

Materials:

  • 1-Methylimidazole

  • Cyanogen chloride (handle with extreme caution in a well-ventilated fume hood)

  • Triethylamine

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a four-neck flask equipped with a stirrer, nitrogen inlet, thermometer, and gas inlet tube, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Carefully bubble cyanogen chloride (2.5 eq) into the stirred solution while maintaining the temperature below 5°C.

  • After the addition of cyanogen chloride, add triethylamine (2.5 eq) dropwise, ensuring the temperature does not rise above 0°C.

  • Stir the reaction mixture for 1 hour as it warms to room temperature.

  • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Parameter Value/Condition
Starting Material 1-Methylimidazole
Cyanating Agent Cyanogen Chloride
Base Triethylamine
Solvent Acetonitrile
Reaction Temperature 0°C to Room Temperature
Workup Saturated NaHCO₃ quench, Diethyl ether extraction
Purification Vacuum Distillation or Column Chromatography
Reported Yield (for analogous reaction) 83%[2]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve 1-Methylimidazole in Acetonitrile cool Cool to 0°C dissolve->cool add_cncl Add Cyanogen Chloride cool->add_cncl add_tea Add Triethylamine add_cncl->add_tea stir Stir and Warm to RT add_tea->stir quench Quench with NaHCO₃ stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Pure 1-Methyl-1H-imidazole- 2-carbonitrile purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction isomer_formation Isomer Formation? start->isomer_formation chromatography_issues Chromatography Problems? start->chromatography_issues oily_product Oily Product? start->oily_product check_reagents Check Reagent Purity & Anhydrous Conditions incomplete_reaction->check_reagents Yes optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp Yes optimize_chromatography Optimize Chromatography (Gradient, Column Length) isomer_formation->optimize_chromatography Yes modify_silica Pre-treat Silica Gel with Triethylamine chromatography_issues->modify_silica Yes dry_thoroughly Dry Product Under High Vacuum oily_product->dry_thoroughly Yes recrystallize Attempt Recrystallization from Different Solvents dry_thoroughly->recrystallize Still Oily

Caption: Troubleshooting logic for common synthesis and purification challenges.

References

Technical Support Center: Purification of 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-Methyl-1H-imidazole-2-carbonitrile by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound? A1: The most commonly reported and effective method for purification is column chromatography using silica gel.[1] Depending on the specific impurity profile, other methods like crystallization or acid-base extraction might also be considered as supplementary steps.[1]

Q2: What are the potential impurities I should be aware of during purification? A2: Potential impurities can arise from the synthesis process and include:

  • Unreacted starting materials: Such as 1H-imidazole-2-carbonitrile.

  • Regioisomers: Methylation can sometimes produce the 1-Methyl-1H-imidazole-5-carbonitrile isomer, which may have a similar polarity.[1]

  • Over-methylation products: Formation of quaternary imidazolium salts is a possibility.[1]

  • Residual solvents: Solvents used in the reaction (e.g., DMF) and the purification (e.g., ethyl acetate, hexane) may be present.[1]

  • Hydrolysis products: The nitrile group could potentially hydrolyze to the corresponding amide or carboxylic acid under certain conditions.[1]

Q3: What stationary and mobile phases are recommended for the column chromatography of this compound? A3: A standard setup involves using silica gel as the stationary phase. A gradient elution with a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is typically effective.[1][2] An alternative system, such as dichloromethane/methanol, can be used if separation is not achieved with the initial system.[1]

Q4: How should I determine the optimal solvent ratio for the mobile phase? A4: The optimal solvent ratio should be determined using Thin Layer Chromatography (TLC) prior to running the column. The ideal mobile phase should provide a retention factor (Rf) for the desired product in the range of 0.15–0.35.[3] This ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent for elution.

Q5: What are the recommended storage conditions for purified this compound? A5: To maintain purity, it is recommended to store the compound, which is a solid at room temperature, in a refrigerator at 2-8°C.[1]

Troubleshooting Guide

Problem: I'm experiencing a low yield after column chromatography.

  • Possible Cause: Strong Product Adsorption on Silica Gel.

    • Suggested Solution: The basic nature of the imidazole ring can lead to strong, sometimes irreversible, adsorption on the acidic silica gel.[1][4] To mitigate this, consider pre-treating the silica gel with a small amount of a base, such as triethylamine (0.1-1% v/v), in both the slurry and the eluent.[1] Alternatively, a less acidic stationary phase like neutral or basic alumina can be used.[1][4]

  • Possible Cause: Sample Overloading.

    • Suggested Solution: Overloading the column leads to poor separation and broad bands, causing co-elution and loss of product. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1]

  • Possible Cause: Compound Degradation.

    • Suggested Solution: Although not commonly reported for this specific compound, some molecules can decompose on silica gel. If you suspect this is happening, use a less acidic stationary phase like alumina or try to run the column as quickly as possible (flash chromatography).[1][4]

Problem: Impurities are co-eluting with my product.

  • Possible Cause: Inadequate Separation.

    • Suggested Solution: The chosen solvent system may not have sufficient resolving power. Fine-tune the mobile phase composition based on TLC analysis. A shallower solvent gradient or switching to an isocratic (constant solvent ratio) elution with the optimized mixture can improve separation.[1]

  • Possible Cause: Presence of a Close-Eluting Isomer.

    • Suggested Solution: The regioisomer (1-Methyl-1H-imidazole-5-carbonitrile) might have a very similar polarity.[1] To separate isomers, a longer column and a very shallow, slow gradient may be necessary. In challenging cases, High-Performance Liquid Chromatography (HPLC) might be required for complete separation.[1]

Problem: My product is obtained as an oil instead of a solid.

  • Possible Cause: Residual Solvent.

    • Suggested Solution: The presence of residual solvent can prevent crystallization and lower the melting point, resulting in an oily appearance. Ensure the product is thoroughly dried under a high vacuum to remove all traces of solvent.[1]

  • Possible Cause: Incomplete Purification.

    • Suggested Solution: The presence of impurities can disrupt the crystal lattice and inhibit crystallization.[1] If drying does not yield a solid, it may be necessary to repeat the purification by chromatography to remove the remaining impurities.[1]

Quantitative Data Summary

The following table summarizes the typical parameters used for the column chromatography purification of this compound, adapted from a similar reported procedure.[1][2]

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (e.g., 230-400 mesh)Standard choice for compounds of moderate polarity.[1]
Mobile Phase Petroleum Ether / Ethyl Acetate (Gradient)Start with a low polarity mixture and gradually increase the percentage of ethyl acetate.[1][2]
Example Gradient Start: 91:9 (Petroleum Ether:Ethyl Acetate)This allows non-polar impurities to elute first.[2]
End: 33:66 (Petroleum Ether:Ethyl Acetate)The final polarity should be sufficient to elute the product.[2]
Target Rf Value 0.15 - 0.35 (on TLC)Optimize the solvent system to achieve this Rf for the best separation.[3]
Sample Loading 1-5% (w/w) of crude material to silica gelPrevents column overloading and ensures good resolution.[1]

Experimental Protocol

Column Chromatography Purification of this compound

This protocol is a generalized procedure based on common laboratory practices and reported methods.[1][2]

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 91:9 petroleum ether/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Gently add the initial eluent to the column.

    • Begin elution, collecting the solvent that passes through the column in fractions (e.g., in test tubes).

    • Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., by slowly increasing the proportion of ethyl acetate).[1][2]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume throughout the elution process.

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and elute with an appropriate solvent system.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Place the product under a high vacuum to remove any final traces of solvent.

Visualization

Troubleshooting_Workflow start Start: Column Chromatography Issue issue_low_yield Problem: Low Yield start->issue_low_yield issue_coelution Problem: Co-elution of Impurities start->issue_coelution issue_oiling_out Problem: Product is Oily start->issue_oiling_out cause_adsorption Cause: Strong Adsorption to Silica? issue_low_yield->cause_adsorption Check Adsorption cause_overload Cause: Column Overloaded? issue_low_yield->cause_overload Check Loading cause_separation Cause: Inadequate Separation? issue_coelution->cause_separation Check TLC cause_isomer Cause: Close-Eluting Isomer? issue_coelution->cause_isomer Check Isomer Possibility cause_solvent Cause: Residual Solvent? issue_oiling_out->cause_solvent Check for Solvent cause_impurity Cause: Remaining Impurities? issue_oiling_out->cause_impurity Check Purity solution_base Solution: Add Base (e.g., Et3N) to Eluent or Use Alumina cause_adsorption->solution_base solution_load Solution: Reduce Sample Load (1-5% w/w of Silica) cause_overload->solution_load solution_gradient Solution: Optimize Mobile Phase (Shallow Gradient) cause_separation->solution_gradient solution_hplc Solution: Use Longer Column or Consider HPLC cause_isomer->solution_hplc solution_vacuum Solution: Dry Thoroughly Under High Vacuum cause_solvent->solution_vacuum solution_repurify Solution: Re-purify by Chromatography cause_impurity->solution_repurify

Caption: Troubleshooting workflow for column chromatography purification.

References

identifying and removing regioisomeric impurities in 1-Methyl-1H-imidazole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of 1-Methyl-1H-imidazole-2-carbonitrile, with a specific focus on identifying and removing regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomeric impurities formed during the synthesis of this compound?

A1: The most common regioisomeric impurity formed during the methylation of a precursor imidazole-2-carbonitrile is 1-Methyl-1H-imidazole-5-carbonitrile. Depending on the starting material and reaction conditions, 1-Methyl-1H-imidazole-4-carbonitrile can also be a potential impurity. The formation of these isomers is often due to the different possible sites of methylation on the imidazole ring.

Q2: How can I identify the presence of regioisomeric impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of regioisomeric impurities.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the ratio of the desired product to its isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can separate and identify isomers based on their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to definitively distinguish between regioisomers based on differences in chemical shifts and coupling constants of the protons and carbons on the imidazole ring.[1]

Q3: What are the primary methods for removing regioisomeric impurities?

A3: The most effective methods for separating regioisomers of this compound include:

  • Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for separating isomers with very similar polarities.

  • Crystallization: Can be effective if there is a significant difference in the solubility of the desired product and its impurities in a particular solvent system.

Troubleshooting Guides

Synthesis & Work-up
Problem Possible Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature.
Decomposition of the product during work-up.Use mild work-up conditions. Avoid strong acids or bases if the product is sensitive.
High percentage of regioisomeric impurities Non-selective methylation conditions.Optimize the reaction conditions. This may include changing the solvent, temperature, or methylating agent.
Product is an oil and difficult to handle Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If impurities are present, proceed with purification.
Purification
Problem Possible Cause Suggested Solution
Poor separation of regioisomers by column chromatography Inappropriate solvent system.Perform a systematic TLC analysis with different solvent systems to find the optimal eluent for separation. A shallow gradient elution can improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Co-elution of the desired product and an impurity in HPLC Suboptimal mobile phase or column.Adjust the mobile phase composition (e.g., solvent ratio, pH). Consider using a different type of column (e.g., a phenyl-hexyl column for aromatic compounds).
Difficulty in inducing crystallization High purity of the compound.Sometimes highly pure compounds are difficult to crystallize. Try different crystallization techniques like slow evaporation, vapor diffusion, or using a seed crystal.
Presence of impurities inhibiting crystallization.Further purify the material using chromatography before attempting crystallization again.

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of a similar compound, 1-(phenylmethyl)-1H-imidazole-2-carbonitrile.[2]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, nitrogen inlet, thermometer, and addition funnel, dissolve 1H-imidazole-2-carbonitrile in a suitable solvent like acetonitrile.

  • Deprotonation: Cool the solution in an ice bath and add a base (e.g., sodium hydride) portion-wise to deprotonate the imidazole.

  • Methylation: Slowly add a methylating agent (e.g., methyl iodide) to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Identification and Quantification of Regioisomers
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 30:70 v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C
Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 amu

For distinguishing between this compound and 1-Methyl-1H-imidazole-5-carbonitrile, pay close attention to the chemical shifts of the imidazole ring protons and carbons in the 1H and 13C NMR spectra. The proton and carbon at the C2 position will be significantly deshielded in the 2-cyano isomer compared to the 5-cyano isomer. 2D NMR techniques like HSQC and HMBC can further confirm the assignments.

Expected 1H NMR Chemical Shifts (in CDCl3):

Compound N-CH3 (ppm) H4 (ppm) H5 (ppm)
This compound ~3.8~7.2~7.0
1-Methyl-1H-imidazole-5-carbonitrile ~3.7~7.6-

Expected 13C NMR Chemical Shifts (in CDCl3):

Compound N-CH3 (ppm) C2 (ppm) C4 (ppm) C5 (ppm) CN (ppm)
This compound ~35~120~130~125~115
1-Methyl-1H-imidazole-5-carbonitrile ~34~140~130~118~117
Purification of this compound
Parameter Specification
Stationary Phase Silica gel (230-400 mesh)
Eluent A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC.
Column Loading Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel before loading it onto the column.
Fraction Collection Collect fractions and monitor their composition by TLC.
Product Isolation Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Start 1H-imidazole-2-carbonitrile Reaction Methylation Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Screening Crude->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR for Identification HPLC->NMR Column Column Chromatography NMR->Column Fractions Collect & Analyze Fractions Column->Fractions Pure Pure this compound Fractions->Pure

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

Troubleshooting_Logic Impurity_Detected Regioisomeric Impurity Detected? Poor_Separation Poor Separation by Chromatography? Impurity_Detected->Poor_Separation Yes Optimize_Reaction Optimize Methylation Conditions Impurity_Detected->Optimize_Reaction No (High Level) Optimize_Chromatography Optimize Chromatographic Method Poor_Separation->Optimize_Chromatography Yes Pure_Product Pure Product Obtained Poor_Separation->Pure_Product No Reanalyze Re-analyze Fractions Optimize_Chromatography->Reanalyze Reanalyze->Poor_Separation

References

troubleshooting common side reactions in the methylation of imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of imidazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-methylation of imidazole-2-carbonitrile.

Question 1: My reaction is producing a mixture of N1 and N3 methylated regioisomers. How can I improve the selectivity?

Answer:

Achieving high regioselectivity is the most common challenge in the N-alkylation of unsymmetrical imidazoles like imidazole-2-carbonitrile.[1][2] The formation of two isomers occurs because methylation can happen at either of the two nitrogen atoms in the ring. The ratio of these products is influenced by electronic effects, steric hindrance, and reaction conditions.[2][3]

The cyano group at the C2 position is electron-withdrawing, which deactivates the adjacent nitrogen atoms (N1 and N3) towards electrophilic attack.[3] However, subtle differences in steric and electronic environments dictate the final product ratio. Here are key strategies to improve selectivity:

  • Steric Control: The size of the alkylating agent can significantly influence which nitrogen is targeted. Using a bulkier methylating agent or introducing a bulky substituent elsewhere on the ring can favor methylation at the less sterically hindered nitrogen.[2]

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like Sodium Hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) ensure complete deprotonation of the imidazole, forming the imidazolide anion.[4][5] The subsequent alkylation of this anion is then governed by the factors below.

    • Solvent: Polar aprotic solvents such as DMF, DMSO, and Acetonitrile are commonly used and can influence reaction rates and selectivity.[5]

  • Protecting Groups: A well-established strategy is to use a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, to block one nitrogen, forcing alkylation to occur at the other.[6] This multi-step process involves protection, methylation, and deprotection but offers excellent control.[6]

Question 2: I'm observing a highly polar byproduct, and my desired product yield is low. What is it and how can I prevent it?

Answer:

A highly polar byproduct that remains at the baseline on a TLC plate (using a non-polar eluent) is likely the dialkylated imidazolium salt. This occurs when the already N-methylated product undergoes a second methylation, forming a quaternary salt.

Troubleshooting Steps:

  • Control Stoichiometry: Avoid using a large excess of the methylating agent. A stoichiometry of 1.0 to 1.1 equivalents of the methylating agent relative to the imidazole-2-carbonitrile is recommended.

  • Slow Addition: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).[4] This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[5]

  • Reaction Monitoring: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material has been fully consumed to prevent the formation of the over-methylated product.[5]

Question 3: My reaction is slow or not reaching completion. How can I improve the conversion rate?

Answer:

Low or incomplete conversion can stem from several factors, primarily related to incomplete deprotonation of the imidazole ring or insufficient reactivity of the chosen reagents.[5]

Troubleshooting Steps:

  • Evaluate the Base and Solvent: Ensure the base is strong enough to fully deprotonate the imidazole. Sodium Hydride (NaH) in anhydrous THF or DMF is highly effective.[4] Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions (e.g., higher temperature) and may not be as effective for this substrate due to the electron-withdrawing nitrile group.

  • Check Reagent Quality: Verify the purity and reactivity of your methylating agent (e.g., methyl iodide, dimethyl sulfate). Ensure your solvents are anhydrous, as water can quench the base (especially NaH) and inhibit the reaction.

  • Increase Temperature: If the reaction is sluggish at room temperature, gently heating the mixture can increase the rate. However, be cautious, as higher temperatures can sometimes negatively impact regioselectivity. Monitor the reaction closely if you choose to apply heat.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the methylation of imidazole-2-carbonitrile?

A1: The regioselectivity is a delicate balance of three main factors:

  • Electronic Effects: The electron-withdrawing nitrile group at C2 reduces the nucleophilicity of both N1 and N3. The precise electronic distribution in the imidazolide anion determines the intrinsic reactivity of each nitrogen.[3]

  • Steric Hindrance: The spatial arrangement of atoms around each nitrogen atom influences the ease of approach for the methylating agent. The less crowded nitrogen is generally favored, especially with bulkier reagents.[2][3]

  • Reaction Conditions: The choice of base, solvent, counter-ion, and temperature can alter the reaction mechanism and the transition state energies for methylation at each nitrogen, thereby shifting the product ratio.[2]

Q2: Which methylating agent is better: methyl iodide or dimethyl sulfate?

A2: Both are effective methylating agents.

  • Methyl Iodide (CH₃I): Highly reactive and commonly used in laboratory settings.[7] It is volatile and should be handled with care. Its reactivity often leads to faster reaction times.[7]

  • Dimethyl Sulfate ((CH₃)₂SO₄): Less volatile, more economical, and often used in larger-scale preparations.[4] It is highly toxic and must be handled with extreme caution. The reaction mechanism and byproducts can differ slightly.

The choice often depends on laboratory scale, cost, and safety considerations. For troubleshooting, methyl iodide is often preferred due to its high reactivity.

Q3: How can I effectively separate the N1-methyl and N3-methyl isomers?

A3: The most common method for separating regioisomers of N-alkylated imidazoles is column chromatography.[1] Due to the difference in the position of the methyl group, the two isomers will likely have slightly different polarities, allowing for separation on a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Careful selection of the eluent and potentially using a high-performance column can achieve good separation.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity

The following table summarizes the expected qualitative effects of different reaction parameters on the N1/N3 isomer ratio in the methylation of a generic substituted imidazole. This serves as a general guide for optimization.

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale
Base NaH in THFFavors thermodynamic controlK₂CO₃ in AcetoneMay favor kinetic controlThe base and solvent system can influence which tautomer or which site of the anion reacts faster.[3]
Alkylating Agent Methyl Iodide (less bulky)Less selectiveIsopropyl Iodide (more bulky)Increased selectivity for the less hindered NitrogenSteric hindrance plays a major role; bulkier electrophiles are more sensitive to the steric environment.[2]
Temperature 0 °C to Room TempGenerally better selectivityReflux (High Temp)May decrease selectivityHigher temperatures can provide enough energy to overcome the activation barrier for both reaction pathways, leading to a mixture closer to the statistical ratio.

Experimental Protocols

Protocol 1: Methylation of Imidazole-2-carbonitrile using NaH and Methyl Iodide

This protocol describes a standard laboratory procedure for the N-methylation of imidazole-2-carbonitrile.

Materials:

  • Imidazole-2-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add imidazole-2-carbonitrile (1.0 eq) to a round-bottom flask containing anhydrous DMF (or THF).

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas evolves.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the sodium imidazolide salt.[4]

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise to the suspension.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).[4]

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.[4]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and other impurities.

Visualizations

Reaction Pathway

G cluster_start cluster_reagents cluster_issue start Imidazole-2-carbonitrile reagents 1. Base (e.g., NaH) 2. Methyl Iodide (CH3I) start->reagents prod1 N1-Methyl-imidazole-2-carbonitrile reagents->prod1 Major/Minor Product prod2 N3-Methyl-imidazole-2-carbonitrile reagents->prod2 Minor/Major Product issue Side Reaction: Formation of Regioisomers prod1->issue prod2->issue

Caption: Reaction pathway showing methylation leading to two regioisomers.

Troubleshooting Workflow

G start Problem Observed: Mixture of Isomers q1 Is steric hindrance a factor? start->q1 a1_yes Use a bulkier alkylating agent q1->a1_yes Yes q2 Are reaction conditions optimized? q1->q2 No end Outcome: Improved Regioselectivity a1_yes->end a2_yes Modify Base/Solvent and/or lower temperature q2->a2_yes No q3 Is complete control needed? q2->q3 Yes a2_yes->end a3_yes Use a protecting group strategy (e.g., SEM-Cl) q3->a3_yes Yes q3->end No a3_yes->end G center Reaction Outcome sub Substrate Properties center->sub reagents Reagents center->reagents cond Conditions center->cond e_effects Electronic Effects (CN group) sub->e_effects s_effects Steric Hindrance sub->s_effects base Base Choice reagents->base alkylator Alkylating Agent reagents->alkylator temp Temperature cond->temp solvent Solvent cond->solvent

References

improving the stability of 1-Methyl-1H-imidazole-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 1-Methyl-1H-imidazole-2-carbonitrile

This technical support guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of this compound during storage. The content is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability and prevent degradation, this compound should be stored in a cool, dry, and dark environment. Recommended conditions are:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways are likely hydrolysis and oxidation.

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can convert it first to a carboxamide and then to a carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid). The imidazole ring itself is generally stable but can be susceptible to strong acids and bases.[3][4]

  • Oxidation: The imidazole ring can be sensitive to oxidation, especially when mediated by bases or exposed to oxidizing agents like hydrogen peroxide.[3]

  • Photodegradation: Imidazole moieties can be sensitive to photodegradation upon exposure to high-intensity or UV light.[3]

Q3: My compound has developed a slight yellow or brown color after storage. Is it still usable?

A3: A change in color often indicates the formation of minor degradation products or impurities. While the compound may still be largely intact, its purity is compromised. It is crucial to re-analyze the sample using techniques like HPLC or LC-MS to quantify the purity before use. For applications requiring high purity, using the discolored material is not recommended without purification.

Q4: I'm observing a new peak in my HPLC analysis after storing the compound. What could it be?

A4: A new peak in the chromatogram strongly suggests degradation. The identity of the new peak depends on the storage conditions that led to its formation.

  • If exposed to moisture, acid, or base , the new peak is likely the corresponding carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid) or the intermediate amide.

  • If exposed to air/oxygen , it could be an N-oxide derivative or other oxidative degradation product of the imidazole ring.

  • To confirm the identity, techniques like LC-MS or NMR spectroscopy are required to determine the mass and structure of the impurity.[5]

Q5: How can I perform a quick stability check on my sample?

A5: A comparative HPLC analysis is the most straightforward method. Analyze the stored sample against a freshly prepared standard or a sample from a new, unopened batch. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides a logical workflow for resolving them.

Problem: Unexpected Decrease in Purity Detected by HPLC

If you observe a loss of purity in your sample of this compound, follow this troubleshooting workflow.

G cluster_investigation Investigation cluster_analysis Analysis start Purity Decrease Detected check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling 2. Review Handling Procedures (Solvents, pH, Exposure Time) check_storage->check_handling Storage OK? analyze_impurities 3. Characterize Impurities (LC-MS, NMR) check_handling->analyze_impurities Handling OK? forced_degradation 4. Perform Forced Degradation Study (Optional, for confirmation) analyze_impurities->forced_degradation Identify Degradants remediate 5. Remediate & Prevent analyze_impurities->remediate Skip if not needed forced_degradation->remediate

Caption: Troubleshooting workflow for purity issues.

  • Review Storage Conditions: Was the compound stored at 2-8°C, protected from light, and under an inert atmosphere? Improper storage is the most common cause of degradation.

  • Review Handling Procedures: Was the compound exposed to acidic or basic solutions? Was it dissolved in a protic solvent and left at room temperature for an extended period? The nitrile group is more susceptible to hydrolysis under these conditions.

  • Characterize Impurities: Use LC-MS to get the mass of the impurity peaks. This can quickly help identify if hydrolysis (mass increase of +18 for carboxylic acid) or oxidation (mass increase of +16) has occurred.

  • Perform Forced Degradation Study: To definitively identify degradation pathways, a forced degradation study can be performed (see Experimental Protocols). This involves intentionally stressing the compound under various conditions.[6][7]

  • Remediate & Prevent: If the sample is critical, it may be purified by recrystallization or chromatography. For future use, strictly adhere to the recommended storage and handling protocols.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study, or stress testing, is performed to identify the likely degradation products and demonstrate the stability-indicating power of your analytical methods.[7][8] This helps in understanding the intrinsic stability of the molecule.[9]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).

  • Stress Conditions: [5][6]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period (e.g., 24 hours). Run a dark control in parallel.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Aim for 5-20% degradation. If degradation is excessive, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity.[6][8]

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B Light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxidation->analyze photo->analyze neutralize->analyze report Report Purity & Identify Degradation Products analyze->report

Caption: Workflow for a forced degradation study.

Data Presentation

Table 1: Example Data from Forced Degradation Study

The results from the forced degradation study should be summarized in a clear, tabular format for easy comparison.

Stress ConditionDuration (hrs)Temperature (°C)Purity (%) by HPLCMajor Degradant m/z (Proposed Identity)
Control (Unstressed) 24RT99.8%N/A
0.1 M HCl 246085.2%126 (1-Methyl-1H-imidazole-2-carboxylic acid)
0.1 M NaOH 246078.9%126 (1-Methyl-1H-imidazole-2-carboxylic acid)
3% H₂O₂ 24RT92.5%123 (Oxidized Imidazole Ring)
Photolytic (ICH Q1B) 24RT97.1%Multiple minor peaks
Thermal (Solid) 1688099.5%No significant degradation
Potential Degradation Pathway

The most probable degradation pathway involves the hydrolysis of the nitrile group.

G A 1-Methyl-1H-imidazole- 2-carbonitrile B 1-Methyl-1H-imidazole- 2-carboxamide (Intermediate) A->B H2O (Acid/Base) C 1-Methyl-1H-imidazole- 2-carboxylic acid (Final Product) B->C H2O (Acid/Base)

Caption: Potential hydrolytic degradation pathway.

References

Technical Support Center: Preventing Hydrolysis of the Nitrile Group in 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Methyl-1H-imidazole-2-carbonitrile, ensuring the stability of the nitrile group is paramount to successful experimentation. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unwanted hydrolysis of this key functional group.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the nitrile group of this compound susceptible to hydrolysis?

A1: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[1] In the presence of water, the nitrile can be converted first to a carboxamide intermediate and subsequently to a carboxylic acid. Vigorous conditions, such as refluxing with strong acids or bases, will typically drive the reaction to the carboxylic acid.[1][2]

Q2: How does the imidazole ring influence the reactivity of the nitrile group?

Q3: Are there any general indicators that suggest nitrile hydrolysis may be occurring in my reaction?

A3: Common indicators of nitrile hydrolysis include the appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) corresponding to the mass or spectral properties of the corresponding amide (1-Methyl-1H-imidazole-2-carboxamide) or carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid). A decrease in the yield of your desired nitrile-containing product and the formation of more polar byproducts are also strong indicators.

Q4: Is it possible to selectively perform reactions on other parts of the this compound molecule without affecting the nitrile group?

A4: Yes, achieving chemoselectivity is possible by carefully choosing reaction conditions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed on halo-substituted imidazoles while preserving the nitrile group.[3][4] Similarly, selective reductions of other functional groups in the presence of a nitrile are also achievable with appropriate reagents.[5][6][7][8]

Troubleshooting Guide: Preventing Unwanted Nitrile Hydrolysis

This guide provides solutions to common problems encountered during reactions involving this compound where nitrile hydrolysis is a potential side reaction.

Problem Potential Cause Recommended Solution
Formation of 1-Methyl-1H-imidazole-2-carboxamide or 1-Methyl-1H-imidazole-2-carboxylic acid as a byproduct. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).- Reduce the reaction temperature if possible. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Consider using milder reagents.
Presence of strong acid or base in the reaction mixture.- If possible, perform the reaction under neutral conditions. - Use a non-nucleophilic base if a base is required. - If an acid is necessary, consider using a weaker organic acid or a Lewis acid.
Use of aqueous solvents or reagents containing water.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Low yield of the desired nitrile-containing product. Gradual hydrolysis of the nitrile group over the course of the reaction.- Optimize the reaction time to maximize the yield of the desired product while minimizing byproduct formation. - See solutions for "Formation of hydrolysis byproducts."
The nitrile group is not stable to the purification conditions (e.g., column chromatography on silica gel).- Neutralize the crude product before purification. - Use a less acidic stationary phase for chromatography, such as neutral alumina. - Consider alternative purification methods like crystallization or distillation if applicable.

Experimental Protocols

Below are examples of experimental protocols where a nitrile group on a heterocyclic ring is preserved during a chemical transformation. These can be adapted for reactions with this compound with careful consideration of the specific substrate and reagents.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halo-imidazole with a Phenylboronic Acid

This protocol demonstrates the preservation of a nitrile group during a C-C bond-forming reaction.

Reaction:

Procedure:

  • To a solution of the halo-imidazole derivative (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The choice of catalyst, base, and solvent may need to be optimized for this compound.

Protocol 2: Selective Reduction of an Ester in the Presence of a Nitrile

This protocol illustrates the chemoselective reduction of an ester functional group while leaving the nitrile intact.

Reaction:

Procedure using Sodium Borohydride (for non-conjugated esters):

  • Dissolve the ester- and nitrile-containing imidazole (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.

  • Once the reaction is complete, quench carefully with water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Caution: Sodium borohydride is a reactive reagent. Handle with care.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the hydrolysis pathway and a general experimental workflow for preventing it.

hydrolysis_pathway Nitrile This compound Amide 1-Methyl-1H-imidazole-2-carboxamide Nitrile->Amide H₂O (H⁺ or OH⁻) CarboxylicAcid 1-Methyl-1H-imidazole-2-carboxylic acid Amide->CarboxylicAcid H₂O (H⁺ or OH⁻) experimental_workflow Start Start Reaction with This compound Conditions Select Reaction Conditions - Anhydrous Solvents - Inert Atmosphere - Mild Temperature - Neutral pH (if possible) Start->Conditions Monitoring Monitor Reaction Progress (TLC, LC-MS) Conditions->Monitoring Workup Aqueous Workup (if necessary, use neutral or slightly acidic/basic conditions briefly) Monitoring->Workup SideProduct Hydrolysis Byproducts Monitoring->SideProduct Purification Purification - Neutralize before chromatography - Consider neutral alumina Workup->Purification Workup->SideProduct Product Desired Nitrile-Containing Product Purification->Product

References

Technical Support Center: Analytical Methods for 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting and quantifying impurities in 1-Methyl-1H-imidazole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting impurities in this compound?

A1: The most common and effective analytical methods are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities (like residual solvents), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.[1][2] Hyphenated techniques like LC-MS are also invaluable for identifying unknown impurities.[2]

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Potential impurities can originate from starting materials, side reactions, or degradation.[2][3] Key impurities to consider include:

  • Unreacted Starting Materials: Such as 1H-imidazole-2-carbonitrile.

  • Regioisomers: Methylation can potentially yield the undesired 1-Methyl-1H-imidazole-5-carbonitrile isomer.[3]

  • Over-methylation Products: Formation of quaternary imidazolium salts.[3]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can form the corresponding amide or carboxylic acid.[3]

  • Residual Solvents: Solvents used in the reaction and purification steps.[3]

Q3: How do I select an appropriate HPLC column for analyzing this compound and its impurities?

A3: For polar compounds like imidazole derivatives, a reverse-phase C18 or C8 column is a common starting point.[4][5] However, due to the high polarity of some potential impurities, they may be poorly retained.[6] In such cases, Hydrophilic Interaction Chromatography (HILIC) is a suitable alternative.[6][7] For separating chiral impurities, specialized chiral stationary phases would be necessary.[8]

Q4: What are recommended starting conditions for an HPLC method?

A4: A good starting point for a reverse-phase HPLC method would be a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[4][9][10] For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile ones like phosphoric acid.[9][10]

Q5: How can I identify an unknown peak in my chromatogram?

A5: Identifying an unknown impurity typically involves a combination of techniques. High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), provides an accurate mass of the impurity, which can be used to predict its elemental composition.[1] Further structural information can be obtained by isolating the impurity using preparative HPLC and then analyzing it by NMR spectroscopy (1D and 2D) and other spectroscopic methods.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

HPLC Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) for the main compound or impurities.

Possible CauseSuggested Solution
Secondary Interactions with Column Silanols The basic nature of the imidazole ring can lead to strong interactions with acidic silica gel.[3] Use a column with low silanol activity or add a competing base like triethylamine (0.1%) to the mobile phase.[7] Alternatively, operate at a pH where the analyte is neutral.
Column Overload Reduce the injection volume or the concentration of the sample.[3]
Incompatible Injection Solvent Whenever possible, dissolve the sample in the initial mobile phase.[11] A stronger injection solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Inconsistent retention times.

Possible CauseSuggested Solution
Pump or Flow Rate Issues Check for leaks in the pump and fittings.[11] Ensure the pump is delivering a constant flow and pressure. Daily flushing of buffer salts is recommended.[11]
Mobile Phase Composition Ensure accurate mobile phase preparation and adequate mixing. Premixing the mobile phase can help. If using a gradient, ensure the proportioning valves are working correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[8]

Problem: Co-elution of the main peak with an impurity.

Possible CauseSuggested Solution
Inadequate Separation Optimize the mobile phase composition. Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH.[12]
Presence of a Close-Eluting Isomer A regioisomer may have a very similar polarity.[3] To improve separation, use a shallower gradient, a lower flow rate, or a longer column.[3] High-Performance Liquid Chromatography (HPLC) might be required for complete separation.[3]
Wrong Column Chemistry If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a HILIC column).

General Troubleshooting Workflow

G cluster_feedback Feedback Loop start Analytical Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) check_sample Step 1: Verify Sample - Correct concentration? - Fully dissolved? - Stable in diluent? start->check_sample check_sample->start Issue in Sample Prep check_instrument Step 2: Check Instrument Parameters - Correct mobile phase? - Correct flow rate & temp? - Detector settings optimal? check_sample->check_instrument Sample OK check_instrument->start Instrument Error Found check_column Step 3: Evaluate Column - Correct column type? - Column equilibrated? - Column contaminated or old? check_instrument->check_column Parameters OK check_column->start Column Issue Found optimize_method Step 4: Optimize Method - Adjust mobile phase pH/strength - Modify gradient slope - Change column chemistry check_column->optimize_method Column OK resolution Problem Resolved optimize_method->resolution

Caption: A logical workflow for troubleshooting common analytical issues.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This protocol is a general starting point and should be optimized for your specific instrumentation and impurity profile.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 230 nm.[12][13]

    • Injection Volume: 10 µL.

  • Reagents and Solutions:

    • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.2 with phosphoric acid.[4] (For LC-MS, use 0.1% formic acid in water).

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Mobile Phase A or a mixture of water and acetonitrile.

  • Procedure:

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 40 60
      30 40 60
      31 95 5

      | 40 | 95 | 5 |

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.

    • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the sample and record the chromatogram.

GC-MS Method for Residual Solvents

This method is suitable for identifying and quantifying volatile impurities.

  • Chromatographic System:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1).

    • Injector Temperature: 220°C.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 35-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol) that does not interfere with the analytes of interest, to a concentration of approximately 50 mg/mL.

Impurity Identification Workflow

G start Unknown Peak Detected in HPLC/GC lcms LC-MS / GC-MS Analysis (Accurate Mass & Fragmentation) start->lcms database Database Search (e.g., SciFinder, NIST) lcms->database propose Propose Putative Structures database->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate If concentration >0.1% nmr Structural Elucidation (1D/2D NMR, IR) isolate->nmr confirm Confirm Structure nmr->confirm synthesize Synthesize Reference Standard (Optional, for confirmation) confirm->synthesize final_id Impurity Identified confirm->final_id synthesize->final_id

Caption: Standard workflow for the identification of an unknown impurity.

Quantitative Data Summary

The following tables provide representative data for method validation. Actual values must be determined in your laboratory.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.03 µg/mL
Precision (%RSD) ≤ 2.0%0.8%
Accuracy (% Recovery) 98.0% - 102.0%99.5%

Table 2: Common Solvents and Typical GC-MS Retention Times

SolventTypical Retention Time (min)
Methanol~3.5
Acetonitrile~4.2
Dichloromethane~5.8
Toluene~10.5
N,N-Dimethylformamide (DMF)~12.1
Note: Retention times are approximate and will vary based on the specific GC system and conditions.

References

Technical Support Center: HPLC Method Development for Purity Analysis of 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Methyl-1H-imidazole-2-carbonitrile. Given its polar and basic nature, this compound presents unique chromatographic challenges which are addressed in the following sections.

Experimental Protocol: Recommended Starting Method

A reversed-phase HPLC (RP-HPLC) method is the most common starting point for the analysis of small molecules. Due to the high polarity of this compound, a column designed for use with highly aqueous mobile phases is recommended to ensure reproducible retention and good peak shape.[1][2]

Methodology:

  • Column Selection: Begin with a C18 column specifically designed for aqueous mobile phases (e.g., "AQ" type, polar-endcapped, or polar-embedded).[1][3] These columns provide stable retention in high-water-content mobile phases and minimize issues like phase collapse.[2][4]

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.2 using phosphoric acid.[5][6] A buffer is critical for maintaining a stable pH to ensure consistent analyte ionization and peak shape.[7][8]

    • Organic Component (B): Use HPLC-grade methanol or acetonitrile. Methanol has been shown to provide good resolution for some imidazole derivatives.[5][6]

  • Gradient Elution: Start with a shallow gradient to scout for the analyte and any potential impurities. A typical starting gradient would be 5% to 50% Organic Component (B) over 20 minutes.

  • Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 95:5 Aqueous:Organic) to prevent peak distortion caused by solvent mismatch.[8][9]

  • Detection: Use a UV detector. The optimal wavelength should be determined by running a UV scan of the analyte. A starting wavelength of 230 nm can be used based on methods for similar imidazole compounds.[10]

  • System Parameters: Set a flow rate of 1.0 mL/min and a column temperature of 30°C. The injection volume should be kept low (e.g., 5-10 µL) to avoid volume overload.[4]

Table 1: Recommended Initial HPLC Parameters
ParameterRecommended ConditionRationale / Notes
Column Aqueous C18 (e.g., ODS-AQ), 150 x 4.6 mm, 5 µmResists phase collapse with high aqueous mobile phases, suitable for polar analytes.[1][2]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.2Buffering controls analyte ionization, leading to consistent retention and peak shape.[5][6][7]
Mobile Phase B Methanol or AcetonitrileCommon organic modifiers for RP-HPLC.
Gradient 5% B to 50% B over 20 minutesA scouting gradient to determine the retention behavior of the main peak and impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Injection Volume 5 µLMinimizes potential for volume or mass overload, which can cause peak fronting.[4]
Detection UV at 230 nmA common detection wavelength for imidazole-containing compounds.[10]
Sample Diluent Initial Mobile Phase (95% A: 5% B)Ensures compatibility with the mobile phase to prevent poor peak shape.[9]

Logical Workflow for Method Development

The following diagram outlines a systematic approach to developing a robust HPLC method for this compound, including key decision points and alternative strategies.

MethodDevelopmentWorkflow start Start: Define Analytical Target Profile (ATP) initial_method Run Initial Method (Aqueous RP-HPLC) start->initial_method eval_retention Evaluate Retention? (k > 2) initial_method->eval_retention eval_shape Evaluate Peak Shape? (Tailing Factor 0.9-1.5) eval_retention->eval_shape  Yes poor_retention Troubleshoot: Increase Aqueous Content Adjust pH Upwards Consider HILIC eval_retention->poor_retention No eval_resolution Evaluate Resolution? (Rs > 2 for critical pairs) eval_shape->eval_resolution  Yes poor_shape Troubleshoot: Adjust pH Check Column (End-capped) Lower Sample Concentration eval_shape->poor_shape No optimize_gradient Optimize Gradient Slope & Range eval_resolution->optimize_gradient No validate Method Validation (ICH Guidelines) eval_resolution->validate  Yes optimize_gradient->eval_resolution optimize_ph Optimize Mobile Phase pH (e.g., pH 3 to 7) optimize_ph->eval_shape switch_hilic Switch to HILIC Mode poor_retention->switch_hilic poor_shape->optimize_ph hilic_method Develop HILIC Method (e.g., Silica/Diol Column, High ACN %) switch_hilic->hilic_method hilic_method->eval_retention end End: Final Method validate->end

Caption: Workflow for HPLC method development and optimization.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound in a question-and-answer format.

Q1: My peak for this compound is showing significant tailing. What are the likely causes and solutions?

A: Peak tailing for a basic compound like this is most often caused by secondary interactions with acidic residual silanol groups on the HPLC column's stationary phase.[7][9][11]

  • Solution 1: Check Your Column: Ensure you are using a high-purity, end-capped column.[7] Older columns or those not designed for basic compounds have more active silanol sites. If the column is old, replace it.

  • Solution 2: Adjust Mobile Phase pH: Increasing the mobile phase pH can help suppress the ionization of silanol groups, reducing interactions. However, be mindful of the column's pH stability range (typically pH 2-8 for silica-based columns).[12] Using a buffer is essential for pH control.[7]

  • Solution 3: Increase Buffer Concentration: A higher buffer concentration can more effectively shield the charged analyte from interacting with the stationary phase, improving peak shape.[7][9]

  • Solution 4: Check for Column Overload: Injecting too much sample can lead to tailing.[7] Try diluting your sample and re-injecting to see if the peak shape improves.

Q2: I am seeing a fronting peak. How can I fix this?

A: Peak fronting is typically caused by injecting too much sample (mass overload), injecting too large a volume (volume overload), or using a sample solvent that is stronger than the mobile phase.[4][9]

  • Solution 1: Reduce Sample Concentration: Dilute your sample by a factor of 10 and inject it again.[4] If fronting is resolved, you are likely experiencing mass overload.

  • Solution 2: Match Sample Solvent to Mobile Phase: The ideal sample solvent is the mobile phase itself.[9] If your compound is dissolved in a stronger solvent (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 5% acetonitrile), it will travel through the column inlet too quickly, causing fronting. Re-dissolve your sample in the starting mobile phase.

  • Solution 3: Check for Column Issues: A void or physical damage at the column inlet can also cause fronting.[4] This is more likely to affect all peaks in the chromatogram. If suspected, reversing and flushing the column (if recommended by the manufacturer) or replacing it may be necessary.

Q3: The analyte has very poor or no retention and elutes near the solvent front. What should I do?

A: This is a common issue for polar compounds in reversed-phase chromatography.[13][14] It indicates that the analyte has very little affinity for the non-polar stationary phase.

  • Solution 1: Use a 100% Aqueous Mobile Phase: First, ensure your column is aqueous-stable.[1] If so, try running a 100% aqueous buffered mobile phase. Standard C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to a sudden loss of retention.[2][4]

  • Solution 2: Modify Mobile Phase pH: Since the analyte is basic, increasing the mobile phase pH (e.g., towards neutral) will make it less protonated (more neutral), which can increase its retention on a C18 column.[13]

  • Solution 3: Switch to HILIC: If reversed-phase methods fail to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[13][15][16] HILIC uses a polar stationary phase (like silica) with a high-organic mobile phase (like acetonitrile) to retain and separate very polar compounds.[13][16]

Q4: My peak shape is inconsistent between injections. What could be the problem?

A: Inconsistent peak shape often points to issues with pH stability or column equilibration.

  • Solution 1: Ensure Proper Buffering: If you are not using a buffer or the buffer concentration is too low, small changes in your sample or mobile phase can cause significant pH shifts, altering the analyte's ionization state and peak shape.[7] Ensure your buffer is correctly prepared and within its effective buffering range.

  • Solution 2: Increase Column Equilibration Time: When changing mobile phases or running a gradient, the column needs adequate time to re-equilibrate. If the equilibration time is too short, the column chemistry will not be consistent at the start of each run, leading to variable retention and peak shape. Increase the post-run equilibration time.

  • Solution 3: Check for Sample Matrix Effects: If analyzing purity in a complex sample matrix, components from the matrix may accumulate on the column and affect the chromatography over a series of injections.[11] Using a guard column can help protect the analytical column.[8]

Q5: I'm observing split peaks. What is the cause?

A: Split peaks can be caused by a few issues, often related to the column inlet or injection technique.[9]

  • Solution 1: Check for a Blocked Frit or Column Void: A partial blockage of the inlet frit or a void that has formed in the packing material at the top of the column can cause the sample band to split as it enters.[9] Try replacing the in-line filter and guard column. If the problem persists, the analytical column may need replacement.

  • Solution 2: Address Solvent Mismatch: Injecting a sample in a solvent that is much stronger or immiscible with the mobile phase can cause peak splitting.[9] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting column choice for this compound?

A: For a polar basic compound like this compound, an excellent starting choice is a reversed-phase column with a polar-modified stationary phase, such as a polar-endcapped C18 or a C18-AQ column.[1][17] These are designed to provide better retention for polar compounds and are stable in the highly aqueous mobile phases often required.[2] If retention is still insufficient, a HILIC column (e.g., bare silica, diol, or amide) is the next logical choice.[1][3]

Q2: How do I select the optimal mobile phase pH?

A: The analyte has a predicted pKa of around 2.38, meaning it will be protonated and positively charged at low pH.[18] To maximize retention in RP-HPLC, you generally want the analyte to be as neutral as possible. This would suggest using a pH well above 2.38. However, peak shape for basic analytes is often poor at neutral pH due to silanol interactions. Therefore, a common strategy is to work at a low pH (e.g., 2.5-3.5) where the analyte is consistently ionized and silanol interactions are suppressed, or a high pH (e.g., 8-10, with a pH-stable column) where the analyte is neutral and silanols are deprotonated.[13] A pH of ~3.2 has been shown to be effective for other imidazole drugs.[5][6]

Q3: What is the best organic modifier to use, Acetonitrile or Methanol?

A: Both acetonitrile and methanol are suitable for this analysis. They offer different selectivities, meaning they can change the relative retention of impurities. It is often beneficial to screen both during method development. One study on imidazole derivatives found methanol to be superior to acetonitrile regarding resolution and safety.[5] Acetonitrile generally has a lower viscosity and lower UV cutoff, which can be advantageous.

Q4: How should I prepare my sample for injection?

A: The sample should be dissolved and diluted in a solvent that is as close as possible to the initial mobile phase composition.[8][9] This prevents solvent strength mismatch, which can lead to distorted or split peaks. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column frit. The concentration should be low enough to avoid detector saturation and mass overload, which can cause peak fronting.[4]

References

strategies to minimize the degradation of 1-Methyl-1H-imidazole-2-carbonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of 1-Methyl-1H-imidazole-2-carbonitrile during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are believed to be hydrolysis of the nitrile group, oxidation of the imidazole ring, and photodegradation. The imidazole moiety, in particular, can be susceptible to base-mediated autoxidation and degradation upon exposure to UV light.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a cool, dry place, ideally refrigerated at 2-8°C. It should be kept in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and hydrolysis.

Q3: Which solvents are recommended for dissolving this compound to minimize degradation?

A3: Use anhydrous, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane. Avoid using aqueous solutions, especially those with a basic pH, for prolonged periods. If aqueous buffers are necessary, use them at a neutral or slightly acidic pH and prepare the solutions fresh before use.

Q4: Is this compound sensitive to light?

A4: Yes, imidazole derivatives can be sensitive to photodegradation.[1] It is recommended to conduct experiments in amber glassware or under conditions that protect the compound from direct light, especially UV light.

Troubleshooting Guide: Minimizing Degradation

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Low or inconsistent yield in a reaction.

  • Question: My reaction yield is lower than expected, or varies between batches. Could this be due to degradation of the starting material?

  • Answer: Yes, degradation during storage or the reaction itself can lead to lower yields.

    • Verify Storage: Ensure the compound has been stored correctly (cool, dark, dry, inert atmosphere).

    • Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially if the reaction is heated or run for an extended period.

    • Solvent Purity: Use anhydrous solvents to minimize the risk of hydrolysis.

    • Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time.

    • pH Control: If your reaction conditions are basic, consider if a milder base or a shorter reaction time can be used, as the imidazole moiety can be susceptible to base-mediated autoxidation.[1]

Issue 2: Appearance of unexpected impurities in analytical results (e.g., HPLC, NMR).

  • Question: I am observing unexpected peaks in my HPLC chromatogram or signals in my NMR spectrum. Could these be degradation products?

  • Answer: It is highly likely. The two most probable degradation products are the corresponding amide (from partial hydrolysis of the nitrile) and the carboxylic acid (from full hydrolysis).

    • Hydrolysis Check: Re-evaluate your experimental conditions for sources of water and strong acid or base. Even ambient humidity can be a factor in long experiments.

    • Oxidation Check: Ensure your reaction and work-up procedures are free from oxidizing agents. If the reaction is exposed to air for long periods, oxidative degradation of the imidazole ring may occur.

    • Photodegradation Check: If the reaction was exposed to light, photodegradation products may have formed.[1] Repeat the experiment with light protection.

    • Analytical Method: To confirm the identity of impurities, consider techniques like LC-MS to get the molecular weights of the unknown peaks. A generic stability-indicating HPLC method is provided in the protocols section.

Issue 3: The compound changes color or physical appearance over time.

  • Question: My stored this compound has developed a yellowish or brownish tint. Is it still usable?

  • Answer: A change in color often indicates degradation. While the compound may still contain a significant amount of the desired material, the presence of impurities is likely.

    • Purity Check: Before use, we recommend re-analyzing the material by HPLC or another suitable method to determine its purity.

    • Root Cause Analysis: The color change is often due to minor oxidation or photodegradation. Review your storage and handling procedures to prevent further degradation of your remaining stock. Storing under an inert gas and protecting from light are critical.

Degradation Data Summary

Stress ConditionParameterDurationExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours5 - 15%1-Methyl-1H-imidazole-2-carboxamide, 1-Methyl-1H-imidazole-2-carboxylic acid
Basic Hydrolysis 0.1 M NaOH8 hours10 - 25%1-Methyl-1H-imidazole-2-carboxamide, 1-Methyl-1H-imidazole-2-carboxylic acid
Oxidation 3% H₂O₂24 hours15 - 30%Ring-oxidized species, N-oxides
Thermal 80°C (in solution)48 hours5 - 10%Various decomposition products
Photochemical UV Light (254 nm)8 hours20 - 40%Various photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to the working concentration.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Keep 1 mL of stock solution in a sealed vial at 80°C for 48 hours. Cool and dilute with mobile phase.

  • Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to UV light (254 nm) for 8 hours. Dilute with mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and the appropriate amount of mobile phase without subjecting it to stress.

3. Analysis:

  • Analyze all samples using the HPLC method described below.

  • Compare the chromatograms of the stressed samples to the control sample.

  • Assess the percentage of degradation and the formation of new peaks. The analytical method is considered "stability-indicating" if the degradation peaks are well-resolved from the main peak of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose method suitable for separating this compound from its potential degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 or a polar-embedded column may also provide good results.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Visualizations

DegradationPathways main This compound amide 1-Methyl-1H-imidazole-2-carboxamide main->amide Hydrolysis (H₂O, H⁺/OH⁻) acid 1-Methyl-1H-imidazole-2-carboxylic acid main->acid Direct Hydrolysis oxidized Oxidized Imidazole Ring Products main->oxidized Oxidation (e.g., H₂O₂, O₂) photolytic Photolytic Degradants main->photolytic Photodegradation (UV Light) amide->acid Further Hydrolysis

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow start_node Start: Prepare Stock Solution (1 mg/mL in ACN) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start_node->stress_conditions control_sample Prepare Control Sample (No Stress) start_node->control_sample analysis Analyze All Samples by Stability-Indicating HPLC Method stress_conditions->analysis control_sample->analysis evaluation Evaluate Data: - Calculate % Degradation - Check Peak Purity & Resolution - Identify Degradants analysis->evaluation end_node End: Stability Profile Established evaluation->end_node

Caption: Workflow for a forced degradation study.

TroubleshootingLogic start Problem Encountered: Low Yield / Impurities q_storage Was compound stored correctly? (Cool, Dark, Dry, Inert) start->q_storage Check Starting Material q_conditions Were reaction conditions harsh? (High Temp, Strong Base/Acid) start->q_conditions Check Experiment a_storage_no Action: Re-test purity. Improve storage conditions. q_storage->a_storage_no No q_storage->q_conditions Yes end_node Issue Addressed a_storage_no->end_node a_conditions_yes Action: Use milder conditions. Reduce reaction time. q_conditions->a_conditions_yes Yes q_atmosphere Was reaction run under inert atmosphere? q_conditions->q_atmosphere No a_conditions_yes->end_node a_atmosphere_no Action: Repeat under N₂ or Ar to prevent oxidation. q_atmosphere->a_atmosphere_no No q_light Was reaction protected from light? q_atmosphere->q_light Yes a_atmosphere_no->end_node a_light_no Action: Repeat using amber glassware or foil wrap. q_light->a_light_no No q_light->end_node Yes a_light_no->end_node

Caption: Troubleshooting logic for unexpected degradation.

References

alternative methylation reagents for the synthesis of 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-2-carbonitrile. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols focusing on alternative methylation reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the methylation of 1H-imidazole-2-carbonitrile?

A1: Researchers often face several challenges:

  • Low or No Yield: This can result from incomplete deprotonation of the imidazole nitrogen, the use of an inactive reducing agent, or an unsuitable solvent.[1]

  • Formation of Regioisomers: Methylation can occur on either nitrogen of the imidazole ring, leading to the formation of the undesired 1-Methyl-1H-imidazole-5-carbonitrile isomer, which can be difficult to separate from the target product.[2]

  • Byproduct Formation: Over-alkylation can occur, and side reactions involving the imidazole ring are also possible.[1]

  • Purification Difficulties: The basic nature of the imidazole product can cause it to interact strongly with acidic silica gel during column chromatography, leading to streaking and poor separation.[1][2]

  • Safety and Toxicity of Reagents: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic, posing significant health risks.[3][4]

Q2: Why should I consider alternative methylation reagents to methyl iodide and dimethyl sulfate?

A2: While effective, methyl iodide and dimethyl sulfate are known for their high toxicity and carcinogenicity.[5] Modern green chemistry principles encourage the use of safer, more environmentally friendly alternatives.[4] Reagents like dimethyl carbonate (DMC) and trimethyl phosphate offer lower toxicity.[3][6] For industrial applications, using methanol with a solid acid catalyst provides a cost-effective and less hazardous route.[7][8] Utilizing these alternatives can improve laboratory safety, reduce environmental impact, and simplify waste disposal.

Q3: How can I control the regioselectivity of the N-methylation?

A3: Controlling which of the two imidazole nitrogens gets methylated is a key challenge. The regioselectivity is influenced by factors such as the steric hindrance of substituents on the imidazole ring, the choice of solvent, the counter-ion of the base used for deprotonation, and the nature of the methylating agent itself. While specific protocols for 1H-imidazole-2-carbonitrile are less common in the provided results, general principles of imidazole chemistry suggest that steric hindrance near one nitrogen will direct the methyl group to the other. A systematic screening of reaction conditions is often necessary to optimize the yield of the desired this compound isomer.

Q4: What are some "greener" or more environmentally friendly methylation reagents?

A4: Dimethyl carbonate (DMC) is considered a green chemical reagent.[6] It has low toxicity and is an environmentally friendly alternative to traditional methylating agents.[6] Methanol is another option, especially in industrial-scale synthesis where it is used with a recyclable solid acid catalyst, producing water as the main byproduct.[7][9] These reagents align with the principles of sustainable chemistry by reducing hazardous waste and improving safety.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the imidazole ring. 2. The methylating agent is old or inactive. 3. Unsuitable or wet solvent was used.[1]1. If using a base like NaH, ensure it is fresh and the reaction is under an inert atmosphere. Allow sufficient time for deprotonation.[10] 2. Use a fresh bottle of the methylating agent. 3. Use anhydrous solvents.
Formation of Multiple Products (Byproducts/Isomers) 1. The reaction temperature is too high, leading to side reactions. 2. A mixture of regioisomers (1,4- and 1,5-substituted) is forming.[2] 3. Over-alkylation of the amine.[1]1. Run the reaction at a lower temperature. 2. Alter the base, solvent, or methylating agent to improve selectivity. A longer column or a shallower gradient may be needed for chromatographic separation.[2] 3. Use a milder reducing agent or carefully control the stoichiometry of the reactants.[1]
Difficulty with Column Chromatography Purification (Streaking) The basic imidazole nitrogen interacts strongly with the acidic silica gel.[1]Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system to improve peak shape and recovery.[1] Alternatively, consider using a different stationary phase like alumina.[2]
Product is an Oil and Difficult to Handle 1. The free base form of the product may be a low-melting solid or an oil.[1] 2. Residual solvent or impurities are present.[2]1. Convert the product to a more stable and crystalline hydrochloride salt by treating it with a solution of HCl in a non-polar solvent like diethyl ether.[1] 2. Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.[2]

Data Presentation: Comparison of Methylation Reagents

The following table summarizes various reagents and conditions for the N-methylation of imidazoles. Note that conditions may need optimization for the specific 1H-imidazole-2-carbonitrile substrate.

Methylating AgentBase / CatalystSolventTemperature (°C)Molar Ratio (Reagent:Substrate)Typical YieldSafety & Notes
Methyl Iodide (CH₃I) [10]Sodium Hydride (NaH)Anhydrous DMF or THF0 to Room Temp1.1 : 1HighHighly toxic and volatile. Requires inert atmosphere.
Dimethyl Sulfate ((CH₃)₂SO₄) [10]Sodium Hydroxide (NaOH)Water or Acetone< 35 to Reflux1.2 : 1HighLess volatile than CH₃I but highly toxic and carcinogenic.[3]
Methanol (CH₃OH) [7]Solid Acid CatalystNone (Neat)250 - 4004:1 to 6:1HighSuited for large-scale, continuous flow industrial synthesis.[7]
Dimethyl Carbonate (DMC) [6]None (Autocatalytic)None (Neat)80 - 250VariesHighLow toxicity, environmentally friendly "green" reagent.[6] Reaction is run under pressure (0.3-8.0 MPa).[6]
Iodomethane [11]Potassium tert-butoxideDry THF0 to Room Temp1.3 : 199% (reported for a substituted imidazole)[11]Strong base required. Suitable for lab scale.
Trimethyl Phosphate [3]Not specifiedNone (Neat)Not specifiedVariesGoodA safer, milder alternative to dimethyl sulfate.[3]

Experimental Protocols

Protocol 1: Methylation using Methyl Iodide and Sodium Hydride[10]

This is a classic laboratory-scale method for N-methylation.

  • Preparation: Under an inert argon or nitrogen atmosphere, suspend 1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.[10]

  • Methylation: To the resulting sodium imidazolide solution, add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Methylation using Dimethyl Carbonate (DMC)[6]

This method uses a greener, less toxic reagent and is suitable for synthesizing N-methylated heterocyclic compounds.

  • Reaction Setup: In a suitable pressure reactor (autoclave), add the N-heterocyclic compound (1H-imidazole-2-carbonitrile) and dimethyl carbonate. The molar ratio can be optimized, but an excess of DMC is common.

  • Inerting: Seal the reactor and perform gas replacement with an inert gas like nitrogen to remove air.

  • Heating and Pressurization: Heat the reaction mixture to a temperature between 80-250 °C. The pressure will build to 0.3-8.0 MPa.[6] Maintain these conditions with stirring.

  • Reaction Time: The reaction time will vary depending on the substrate and temperature. Monitor the reaction's progress if possible.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully reduce the pressure.

  • Purification: Transfer the reaction mother liquor and rectify it under reduced pressure to isolate the methylated product and recover unreacted dimethyl carbonate and the methanol byproduct.[6]

Visualizations

Experimental Workflow for N-Methylation

G General Experimental Workflow for N-Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 1H-imidazole-2-carbonitrile in anhydrous solvent B 2. Add Base (e.g., NaH) for Deprotonation (if required) A->B Inert Atmosphere C 3. Add Methylating Reagent B->C Stirring at 0 °C D 4. Stir at controlled temperature C->D E 5. Quench Reaction D->E Monitor by TLC F 6. Liquid-Liquid Extraction E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify Product (Chromatography/Distillation) G->H I 1-Methyl-1H-imidazole- 2-carbonitrile H->I Final Product

Caption: General workflow for the N-methylation of 1H-imidazole-2-carbonitrile.

Reagent Selection Logic

G Decision Tree for Methylating Reagent Selection A Start: Need to Methylate 1H-imidazole-2-carbonitrile B What is the scale of the synthesis? A->B C Lab Scale (<10g) B->C Lab Scale D Industrial / Pilot Scale (>100g) B->D Large Scale E Are 'Green Chemistry' principles a high priority? C->E J Use Methanol with a Solid Acid Catalyst D->J F Yes E->F Yes G No E->G No H Use Dimethyl Carbonate (DMC) or Trimethyl Phosphate F->H I Use Methyl Iodide / NaH or Dimethyl Sulfate / NaOH G->I K Warning: Reagents are highly toxic/carcinogenic. Use appropriate PPE and fume hood. I->K

References

Validation & Comparative

1-Methyl-1H-imidazole-2-carbonitrile: A Comparative Guide for Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective kinase inhibitors is a critical endeavor. The 1-methyl-1H-imidazole ring has emerged as a promising scaffold in this regard. This guide provides a comparative analysis of the potential of 1-Methyl-1H-imidazole-2-carbonitrile as a core structure for kinase inhibitors, supported by experimental data from closely related analogs and established inhibitor scaffolds.

Comparative Analysis of Kinase Inhibitory Potency

While specific inhibitory data for this compound is not extensively available in the public domain, analysis of structurally related compounds provides valuable insights into its potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various imidazole-based inhibitors against a range of kinases, alongside data for other established kinase inhibitor scaffolds for comparison.

Table 1: Inhibitory Activity of 1-Methyl-1H-imidazole Derivatives Against Janus Kinase 2 (JAK2)

Compound IDStructureJAK2 IC50 (µM)
Analog 13a 1-methyl-1H-imidazole derivative0.003[1]
Analog 13d 1-methyl-1H-imidazole derivative0.033[1]
Analog 13h 1-methyl-1H-imidazole derivative0.012[1]
Analog 26 1-methyl-1H-imidazole derivative0.12[1]

Note: The full structures of these proprietary compounds are not publicly disclosed, but they are based on a 1-methyl-1H-imidazole core.

Table 2: Comparative IC50 Values of Imidazole-Based Inhibitors and Other Scaffolds Against Various Kinases

Scaffold/CompoundTarget KinaseIC50 (nM)
Imidazopyridine Derivative (13h) TAK127[2][3]
Imidazoquinoxaline Derivative Lck<5[4]
(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) Src (cell-based)25 (related to parent)[5]
Axitinib (Indazole-based) VEGFR20.2[6]
Pazopanib (Indazole-based) VEGFR230[6]
Staurosporine (Indole-based) Multiple Kinases39 (against TAK1)[7]

Experimental Protocols

The validation of kinase inhibitors relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments typically cited in the evaluation of such compounds.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Peptide substrate specific to the kinase

  • ATP

  • Test compound (e.g., this compound analog)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 2.5 µL of diluted test compound or DMSO (for control).

    • 5 µL of a mixture containing the kinase and its specific peptide substrate in kinase assay buffer.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., using Ba/F3 cells)

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the target kinase for their growth and survival.

Materials:

  • Ba/F3 cell line engineered to express the target kinase.

  • Parental Ba/F3 cell line (as a control).

  • Appropriate cell culture medium (with and without IL-3).

  • Test compound.

  • 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate in a medium lacking IL-3. Seed the parental Ba/F3 cells in a separate plate with a medium containing IL-3.

  • Compound Addition: Add a serial dilution of the test compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50) by plotting the percentage of proliferation inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazole-based inhibitors and a general workflow for their validation.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 1-Methyl-1H-imidazole Scaffold Inhibitor Inhibitor->JAK G cluster_1 General Kinase Inhibitor Validation Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem In Vitro Biochemical Assay (IC50 Determination) Hit_ID->Biochem Cellular Cell-Based Assay (GI50 Determination) Biochem->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo

References

A Comparative Analysis of Imidazole-Based TAK1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, selectivity, and experimental validation of leading imidazole-based inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), offering a comparative perspective for researchers and drug development professionals.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in inflammatory and cancer signaling pathways. Its role in activating downstream pathways such as NF-κB and MAPK makes it a compelling target for therapeutic intervention. A number of small molecule inhibitors have been developed to target TAK1, with imidazole-based scaffolds showing particular promise due to their potential for high potency and selectivity. This guide provides a comparative analysis of prominent imidazole-based TAK1 inhibitors — Takinib, HS-276, and a novel 2,4-1H-imidazole carboxamide — benchmarked against the well-characterized, non-imidazole covalent inhibitor 5Z-7-Oxozeaenol.

Comparative Performance of TAK1 Inhibitors

The efficacy of a kinase inhibitor is determined by its potency in inhibiting the target kinase and its selectivity against other kinases in the kinome. The following tables summarize the key quantitative data for the selected TAK1 inhibitors.

Inhibitor Scaffold TAK1 IC50 (nM) TAK1 Ki (nM) Binding Mode Key Selectivity Notes
Takinib Aminobenzimidazole9.5[1][2]-Non-competitive, ATP-binding pocket[1]>12-fold selective over IRAK4 (120 nM) and >40-fold over IRAK1 (390 nM)[1][2]. Weakly inhibits Src family kinases[3].
HS-276 Imidazole-based8.25[4]2.5[4][5][6]ATP-competitive[7]Highly selective with a kinase selectivity score (S[7]) of 0.037[7]. 3.6-fold more potent than the next most inhibited kinase, CLK2 (29 nM)[5].
"Imidazole 22" 2,4-1H-imidazole carboxamide-55 (Kd)Type I, ATP-binding pocketHighly selective; in a 468-kinase panel at 10 µM, only 4 other kinases were inhibited by >65%[8].
5Z-7-Oxozeaenol Resorcylic lactone65[9]-Covalent, irreversible[10]Broad-spectrum inhibitor, targets at least 50 other kinases, including MEKs and PDGFRs[5][11].

Table 1: Biochemical Potency and Selectivity of TAK1 Inhibitors. This table provides a side-by-side comparison of the biochemical half-maximal inhibitory concentration (IC50), inhibition constant (Ki), binding mechanism, and key selectivity features of the discussed TAK1 inhibitors. "Imidazole 22" is a representative compound from a novel series of 2,4-1H-imidazole carboxamides.

Inhibitor Cell Line Assay IC50 (nM) Notes
HS-276 Human Macrophages (LPS-stimulated)TNF, IL-6, IL-1β inhibition138, 201, 234[4][5]Dose-dependent reduction of pro-inflammatory cytokines.
5Z-7-Oxozeaenol Cervical Cancer Cell LinesCell ProliferationVaries by cell lineSensitizes cervical cancer cells to doxorubicin-induced apoptosis[12].

Table 2: Cellular Efficacy of TAK1 Inhibitors. This table highlights the cellular activity of the inhibitors, demonstrating their ability to modulate inflammatory responses and cancer cell viability.

TAK1 Signaling Pathway and Inhibitor Mechanism of Action

TAK1 is a central mediator of signaling cascades initiated by pro-inflammatory cytokines like TNFα and IL-1β. Upon stimulation, TAK1 forms a complex with TAB1 and TAB2/3, leading to its autophosphorylation and activation. Activated TAK1 then phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MKKs (leading to p38 and JNK activation). These pathways culminate in the transcription of genes involved in inflammation, cell survival, and proliferation. Imidazole-based inhibitors like Takinib and HS-276 act by binding to the ATP pocket of TAK1, thereby preventing its kinase activity and blocking downstream signaling.

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TRAF2 TRAF2 TNFR->TRAF2 TAK1_complex TAK1 TAB1 TAB2/3 TRAF2->TAK1_complex activates IKK_complex IKKα IKKβ IKKγ TAK1_complex->IKK_complex phosphorylates MKKs MKK3/4/6/7 TAK1_complex->MKKs phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB p65/p50 IκBα->NFκB releases Gene_Expression Inflammatory Gene Expression NFκB->Gene_Expression translocates to nucleus p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates p38_JNK->Gene_Expression activates transcription factors Inhibitor Imidazole-based Inhibitor Inhibitor->TAK1_complex inhibits

Figure 1: TAK1 Signaling Pathway. This diagram illustrates the central role of TAK1 in the TNFα signaling cascade, leading to the activation of NF-κB and MAPK pathways, and the mechanism of action of imidazole-based inhibitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize TAK1 inhibitors.

Biochemical Kinase Assay (LanthaScreen™)

This assay is used to determine the biochemical potency (IC50) of an inhibitor against the TAK1 kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Materials:

  • Recombinant TAK1 enzyme

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Test inhibitor (e.g., Takinib, HS-276)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, add the TAK1 enzyme, the substrate peptide, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the terbium-labeled antibody.

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (KINOMEscan™)

This assay assesses the selectivity of an inhibitor by screening it against a large panel of kinases.

Principle: A competition binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

Procedure:

  • DNA-tagged kinases are incubated with an immobilized ligand and the test inhibitor at a fixed concentration (e.g., 10 µM).

  • After incubation, the unbound kinases are washed away.

  • The amount of kinase remaining bound to the solid support is quantified using qPCR.

  • The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase.

Kinase_Assay_Workflow Prepare_Inhibitor Prepare Serial Dilutions of Test Inhibitor Assay_Setup Add Kinase, Substrate, and Inhibitor to Microplate Prepare_Inhibitor->Assay_Setup Initiate_Reaction Add ATP to Start Kinase Reaction Assay_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Detection Add Detection Reagents (e.g., TR-FRET Antibody) Incubation->Detection Read_Plate Read Plate on Appropriate Reader Detection->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Biochemical Kinase Assay Workflow. This diagram outlines the key steps involved in a typical in vitro kinase assay to determine the inhibitory potency of a compound.

Cellular Assays for Cytokine Inhibition

These assays measure the ability of an inhibitor to block the production and secretion of pro-inflammatory cytokines in cells.

Principle: Cells (e.g., human peripheral blood mononuclear cells or macrophage cell lines) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test inhibitor. The concentration of cytokines in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Procedure:

  • Plate cells in a multi-well plate.

  • Pre-treat the cells with various concentrations of the test inhibitor.

  • Stimulate the cells with LPS.

  • Incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines (e.g., TNFα, IL-6, IL-1β) using a suitable immunoassay.

  • Calculate the IC50 for the inhibition of each cytokine.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to assess the phosphorylation status of key proteins in the TAK1 signaling pathway, providing a direct measure of the inhibitor's effect on intracellular signaling.

Procedure:

  • Treat cells with the inhibitor and/or a stimulant (e.g., TNFα).

  • Lyse the cells to extract proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., phospho-p38, total-p38, phospho-IκBα, total-IκBα).

  • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands.

Conclusion

The comparative analysis of imidazole-based TAK1 inhibitors reveals a class of compounds with high potency and selectivity. Takinib and its orally bioavailable analog, HS-276, demonstrate excellent biochemical potency and a favorable selectivity profile, translating to effective inhibition of pro-inflammatory cytokine production in cellular models. The novel 2,4-1H-imidazole carboxamide scaffold also shows great promise for developing highly selective TAK1 inhibitors. In contrast, while 5Z-7-Oxozeaenol is a potent TAK1 inhibitor, its broad kinase-selectivity profile necessitates careful interpretation of experimental results. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the selection and evaluation of appropriate tools for investigating TAK1 biology and advancing the development of novel therapeutics.

References

in-silico and in-vitro validation of imidazole derivatives as sirtuin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of imidazole derivatives as sirtuin inhibitors, supported by in-silico and in-vitro experimental data. The following sections detail the performance of these compounds, outline experimental methodologies, and visualize key processes and pathways.

Sirtuins, a class of NAD+-dependent histone deacetylases, are critical regulators of numerous cellular processes, including gene expression, metabolism, and DNA repair. Their dysregulation is implicated in various diseases, making them a compelling target for therapeutic intervention. Imidazole derivatives have emerged as a promising class of molecules for modulating sirtuin activity. This guide evaluates their potential as sirtuin inhibitors through a comprehensive analysis of available data.

Performance Comparison of Imidazole Derivatives

The inhibitory potential of various imidazole derivatives against sirtuin isoforms has been evaluated through both computational and experimental approaches. The data presented below summarizes the findings from in-silico molecular docking studies, in-vitro biochemical assays, and cell-based viability assays.

In-Silico Molecular Docking Analysis

Molecular docking simulations predict the binding affinity and interaction between a ligand and a target protein. The following table details the Glide GScore, a measure of binding affinity, for the imidazole derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate against several sirtuin isoforms. A more negative score indicates a stronger predicted binding affinity.

Table 1: In-Silico Docking Scores of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate against Sirtuin Isoforms

Sirtuin IsoformPDB IDGlide GScore (kcal/mol)
SIRT14I5I-7.807
SIRT24RMH-8.835
SIRT34JSR-5.451
SIRT56LJK-5.112
SIRT63K35-6.544
SIRT75IQZ-5.616

Data sourced from a 2023 study on the in-silico and in-vitro validation of imidazole derivatives as potential sirtuin inhibitors.[1]

In-Vitro Biochemical Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified sirtuin protein. The following table presents the percentage of SIRT1 inhibition by a series of imidazole derivatives at a concentration of 20 µM.

Table 2: In-Vitro SIRT1 Inhibition by Imidazole Derivatives

Compound IDInhibition of SIRT1 at 20 µM (%)
6a 92.8 ± 0.8
7a 99.6 ± 0.2
8b 100.8 ± 1.2
9a 76.2 ± 3.3

Compounds 7a and 8b demonstrated almost complete inhibition of SIRT1 enzymatic activity.[2] Data sourced from a study on imidazole derivatives as potent inhibitors of sirtuin-1.[2]

Cell-Based Inhibitory Activity

Cell-based assays assess the effect of a compound on cell viability, which can be an indicator of its biological activity. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in a cell-based assay. The following table shows the IC50 values for Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate in two non-small cell lung cancer (NSCLC) cell lines.

Table 3: Cell Viability IC50 Values of Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate

Cell LineIC50 (µM)
A549250
NCI-H460300

Data sourced from a 2024 study on the ameliorative inhibition of sirtuin 6 by an imidazole derivative.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide overviews of the key experimental protocols used in the evaluation of imidazole derivatives as sirtuin inhibitors.

In-Silico Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structures of the sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT6) are obtained from the Protein Data Bank (PDB). The structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges and bond orders.

  • Ligand Preparation: The 3D structures of the imidazole derivatives are generated and optimized for their energetic properties.

  • Grid Generation: A docking grid is defined around the active site of each sirtuin to specify the region for the ligand to bind.

  • Molecular Docking: Docking is performed using software such as Glide. The program systematically searches for the optimal binding pose of the ligand within the defined grid and scores the poses based on their predicted binding affinity.

  • Analysis: The docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to predict the inhibitory potential of the compounds.

In-Vitro Fluorometric Sirtuin Activity Assay Protocol

This assay measures the deacetylation of a fluorogenic substrate by a sirtuin enzyme.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare stock solutions of the fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter), NAD+, and the imidazole derivative inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the developer, which is a protease that cleaves the deacetylated substrate to release the fluorescent signal.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the sirtuin enzyme, and the imidazole derivative at various concentrations.

    • Initiate the reaction by adding NAD+ and the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and initiate signal development by adding the developer solution.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the imidazole derivative relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Protocol for Sirtuin Expression

Western blotting is used to detect and quantify the levels of specific proteins in a sample.

  • Cell Culture and Treatment: Culture cells (e.g., A549, NCI-H460) and treat them with the imidazole derivative at its IC50 concentration for a specified duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the sirtuin of interest (e.g., anti-SIRT1, anti-SIRT6) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH) to determine the relative changes in sirtuin protein expression.

Visualizing the Science

Diagrams are provided below to illustrate the workflows and biological pathways central to the validation of imidazole derivatives as sirtuin inhibitors.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand Imidazole Derivatives Ligand_Prep 3D Structure Generation & Energy Minimization Ligand->Ligand_Prep Docking Molecular Docking (e.g., Glide) Ligand_Prep->Docking PDB Sirtuin Crystal Structures (from PDB) Protein_Prep Preparation (Remove water, add hydrogens) PDB->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Binding Affinity & Interaction Analysis MD_Sim->Analysis In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays Biochem_Assay Sirtuin Activity Assay (Fluorometric) IC50_Biochem Determine Enzymatic IC50 Biochem_Assay->IC50_Biochem Cell_Culture Cancer Cell Lines (e.g., A549, NCI-H460) Treatment Treat with Imidazole Derivatives Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression IC50_Cell Determine Cell-Based IC50 MTT_Assay->IC50_Cell Sirtuin_Signaling_Pathway cluster_downstream Downstream Effects Imidazole Imidazole Derivatives Sirtuin Sirtuins (e.g., SIRT1, SIRT6) Imidazole->Sirtuin Inhibition p53 p53 (Tumor Suppressor) Sirtuin->p53 Deacetylation NFkB NF-κB (Inflammation) Sirtuin->NFkB Deacetylation FOXO FOXO (Stress Resistance) Sirtuin->FOXO Deacetylation Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle NFkB->Apoptosis FOXO->Apoptosis

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-imidazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 1-methyl-1H-imidazole scaffold is a valuable pharmacophore in modern medicinal chemistry, serving as a core structural component in the design of various therapeutic agents.[1][2] Its utility is particularly highlighted in the development of potent and selective kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory conditions. This guide provides a comparative analysis of 1-Methyl-1H-imidazole analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Janus Kinase 2 (JAK2), a key therapeutic target in myeloproliferative neoplasms and inflammatory diseases.[1]

The imidazole ring's nitrogen atoms are adept at forming critical hydrogen bond interactions with the hinge region of kinase domains, a common and effective strategy in designing kinase inhibitors.[1] This guide summarizes quantitative biological data, details experimental protocols for key assays, and visualizes the targeted signaling pathway to provide a comprehensive resource for researchers and drug development professionals.

Quantitative Biological Data

The following table summarizes the in vitro and cellular potency of a selection of 1-methyl-1H-imidazole derivatives against JAK family kinases. The data highlights how modifications to the core structure influence inhibitory activity and selectivity.

Compound IDJAK1 IC50 (µM)JAK2 IC50 (µM)JAK3 IC50 (µM)TYK2 IC50 (µM)Ba/F3-TEL-JAK2 Cellular IC50 (µM)UKE-1 Cellular IC50 (µM)
19a 0.0250.0030.4300.0200.0340.028
13a -0.003--0.034-
13d -0.033----
13h -0.012----
26 -0.12----
AZD1480 0.0040.0020.7500.0040.0030.003
Data extracted from "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors".[1]
AZD1480 is included as a reference compound.

The SAR data indicates that the 1-methyl-1H-imidazole moiety is a key feature for potent JAK2 inhibition. Compound 19a emerges as a highly potent and orally bioavailable JAK2 inhibitor, demonstrating excellent potency at both the enzymatic and cellular levels.[1] The variation in IC50 values among the analogs (13a , 13d , 13h , and 26 ) underscores the sensitivity of the target binding to substitutions on the imidazole core, a crucial aspect for guiding further optimization.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the synthesis and biological evaluation of the 1-methyl-1H-imidazole analogs.

General Synthesis of 1-Methyl-1H-imidazole Derivatives[2]

A common synthetic route for this class of compounds involves a Suzuki coupling reaction:

  • Reaction Setup : In an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized 1-methyl-1H-imidazole core and the appropriate aryl or heteroaryl coupling partner in a solvent system, typically a mixture of toluene, ethanol, and water.

  • Reagents : Add a palladium catalyst, such as Pd(PPh3)4, and a base, for instance, Na2CO3.

  • Reaction Conditions : Heat the mixture to a suitable temperature (e.g., 110°C) and stir for several hours.

  • Monitoring : Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, the reaction mixture is worked up, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired 1-methyl-1H-imidazole derivative.

In Vitro JAK2 Enzyme Inhibition Assay[2]

The inhibitory activity of the synthesized compounds against the JAK2 enzyme is commonly determined using a fluorescence resonance energy transfer (FRET)-based assay.

  • Assay Principle : The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the JAK2 enzyme. The phosphorylation event is detected by a change in the FRET signal.

  • Reagents : The assay typically includes the JAK2 enzyme, a substrate peptide labeled with a FRET pair, and ATP.

  • Procedure :

    • Add the test compounds at varying concentrations to the wells of a microplate.

    • Introduce the JAK2 enzyme, the FRET-labeled substrate peptide, and ATP to initiate the enzymatic reaction.

    • Incubate the plate at a controlled temperature for a specific period.

  • Data Acquisition : Measure the FRET signal using a suitable plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted JAK/STAT signaling pathway and a general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Inhibitor 1-Methyl-1H-imidazole Analog (Inhibitor) Inhibitor->JAK Inhibits Nucleus Nucleus pSTAT->Nucleus Translocates GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (1-Methyl-1H-imidazole core) synthesis Suzuki Coupling start->synthesis purification Purification synthesis->purification analogs Synthesized Analogs purification->analogs in_vitro In Vitro JAK2 Enzyme Assay analogs->in_vitro cellular Cellular Assays (e.g., Ba/F3, UKE-1) in_vitro->cellular sar SAR Analysis cellular->sar

Caption: General experimental workflow for the synthesis and evaluation of novel JAK2 inhibitors.

References

Unveiling the Anticancer Potential of Substituted Imidazoles: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted imidazoles have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various substituted imidazoles, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.

The unique structural properties of the imidazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous imidazole derivatives that exhibit anticancer activities through diverse mechanisms, such as the inhibition of crucial enzymes like kinases and histone deacetylases, disruption of microtubule polymerization, and induction of apoptosis.[1][2]

Comparative Efficacy of Substituted Imidazoles

The following tables summarize the in vitro cytotoxic activity of several substituted imidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

CompoundCancer Cell LineIC50 (µM)Target/Mechanism of Action
Tubulin Polymerization Inhibitors
BZML (13)SW480 (Colorectal)0.0274Tubulin Polymerization Inhibition, DNA Damage
BZML (13)HCT116 (Colorectal)0.0231Tubulin Polymerization Inhibition, DNA Damage
BZML (13)Caco-2 (Colorectal)0.0331Tubulin Polymerization Inhibition, DNA Damage
Imidazopyridine-triazole conjugate (14)A549 (Lung)0.51Tubulin Polymerization Inhibition
Imidazopyridine-triazole conjugate (15)A549 (Lung)0.63Tubulin Polymerization Inhibition
Benzimidazole-cinnamide derivative (21)A549 (Lung)0.29Tubulin Polymerization Inhibition
Benzimidazole sulfonamide (22)A549 (Lung)0.15Not specified
Benzimidazole sulfonamide (22)HeLa (Cervical)0.21Not specified
Benzimidazole sulfonamide (22)HepG2 (Liver)0.33Not specified
Benzimidazole sulfonamide (22)MCF-7 (Breast)0.17Not specified
Kinase Inhibitors
2-phenyl benzimidazole derivative (35)MCF-7 (Breast)3.37VEGFR-2 Inhibition
2-phenyl benzimidazole derivative (36)MCF-7 (Breast)6.30VEGFR-2 Inhibition
Substituted xanthine derivative (43)MCF-7 (Breast)0.8EGFR Inhibition
Substituted xanthine derivative (43)PANC-1 (Pancreatic)≤ 1.7EGFR Inhibition
Substituted xanthine derivative (43)HT29 (Colon)≤ 1.7EGFR Inhibition
Substituted xanthine derivative (43)A549 (Lung)≤ 1.7EGFR Inhibition
Purine derivative (47)A549 (Lung)2.29EGFR Inhibition
Purine derivative (49)Various1.98 - 4.07EGFR Inhibition
Other/Multiple Mechanisms
Imidazole-1,2,4-oxadiazole-piperazine hybridVariousPotentNot specified
Imidazolone derivativesVariousPotentCheckpoint kinases 1 and 2 Inhibition
Imidazo[1,2‐a]pyridine Triazole HybridVariousPotentApoptotic Antitumor Agents
NSC 771432A549 (Lung)SignificantG2/M Arrest, Apoptosis, Senescence
Kim-111T24 (Urothelial)67.29Not specified
Kim-161T24 (Urothelial)56.11Not specified

Table 1: Comparative IC50 values of various substituted imidazoles in different cancer cell lines. Data compiled from multiple sources.[1][3][4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Treatment: Add various concentrations of the substituted imidazole compounds to the wells.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Harvesting: After treatment with the imidazole compounds, harvest the cells. For adherent cells, use a dissociation agent like trypsin.[7]

  • Washing: Wash the cells twice with PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[8]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Protocol:

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.[9]

  • Washing: Wash the fixed cells twice with PBS.[9]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A to remove RNA.[9]

  • PI Staining: Add PI staining solution to the cells.[9]

  • Incubation: Incubate for 5 to 10 minutes at room temperature.[9]

  • Analysis: Analyze the samples by flow cytometry. The DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted imidazoles and the workflows of the described experimental assays.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture compound_treatment Treatment with Substituted Imidazoles cell_culture->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) compound_treatment->cell_cycle_assay spectrophotometry Spectrophotometry (Absorbance at 570nm) mtt_assay->spectrophotometry flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry data_interpretation IC50 Determination & Cell Cycle/Apoptosis Quantification spectrophotometry->data_interpretation flow_cytometry->data_interpretation

Caption: Experimental workflow for evaluating the efficacy of substituted imidazoles.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) EGFR->Kinase_Cascade VEGFR VEGFR VEGFR->Kinase_Cascade Cell_Cycle Cell Cycle Progression Kinase_Cascade->Cell_Cycle Apoptosis_Regulation Apoptosis Regulation Kinase_Cascade->Apoptosis_Regulation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Microtubules->Cell_Cycle Mitotic Spindle Formation DNA DNA Cell_Cycle->DNA Replication Apoptosis_Regulation->DNA Fragmentation Imidazole_Kinase Imidazole Derivatives (Kinase Inhibitors) Imidazole_Kinase->EGFR Imidazole_Kinase->VEGFR Imidazole_Kinase->Kinase_Cascade Imidazole_Tubulin Imidazole Derivatives (Tubulin Inhibitors) Imidazole_Tubulin->Tubulin Inhibit Polymerization

Caption: Key signaling pathways targeted by anticancer substituted imidazoles.

Conclusion

Substituted imidazoles represent a versatile and potent class of anticancer compounds. The data presented in this guide highlight their efficacy against a diverse range of cancer cell lines, operating through various mechanisms of action. The detailed experimental protocols and visual diagrams provide a solid foundation for researchers to further explore the therapeutic potential of these promising molecules. Future research should continue to focus on optimizing the structure of imidazole derivatives to enhance their selectivity for cancer cells and minimize off-target effects, ultimately paving the way for their clinical application in cancer therapy.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities such as 1-Methyl-1H-imidazole-2-carbonitrile is a critical step in the development pipeline. The validation of analytical methods ensures the reliability, reproducibility, and accuracy of the obtained quantitative data. This guide provides an objective comparison of common analytical techniques applicable to the quantification of small imidazole derivatives, offering a framework for establishing a validated method for this compound.

While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques used for other imidazole derivatives are directly transferable. The most prominent and suitable methods for the quantification of such small, polar molecules include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of small imidazole compounds.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.[2]Separation by polarity, detection by mass-to-charge ratio.[3][4]Separation based on volatility and polarity, detection by mass-to-charge ratio.[2][5]
Specificity Moderate (based on retention time and UV spectrum).[2]High (based on retention time and specific mass transitions).[3]High (based on retention time and mass spectrum).[5]
Sensitivity (LOD/LOQ) Generally in the µg/mL to high ng/mL range.[6]High, often in the low ng/mL to pg/mL range.[4]High, typically in the ng/mL to pg/mL range.[5]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[2]Not required.[3]Required; derivatization may be necessary for polar, non-volatile compounds.[5]
Matrix Effects Can be significant, requiring careful sample preparation.Can be significant (ion suppression/enhancement), often mitigated with internal standards.[3]Can be present, but often less severe for volatile analytes after cleanup.
Instrumentation Cost Relatively low.High.Moderate to high.
Ease of Use Relatively simple and routine.More complex, requires specialized expertise.Moderately complex.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted and optimized for the quantification of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of compounds with a UV chromophore.

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Disperse the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.[1]

HPLC Conditions:

  • Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar imidazole compounds.[7][8]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4][8] The pH of the mobile phase should be controlled to ensure consistent ionization and retention of the analyte.[8]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[4][6]

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.

  • Injection Volume: 5 - 20 µL.[1]

  • UV Detection: At the wavelength of maximum absorbance (λmax) of this compound.

Quantification: A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a reference standard. The concentration of the analyte in the sample is then determined from this curve.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Sample Preparation:

  • Sample extraction can be performed using solid-phase extraction (SPE) for cleanup and concentration, especially for complex matrices like biological fluids.[3]

  • An internal standard (ideally an isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.[3]

LC Conditions: Similar to HPLC-UV, but with MS-compatible mobile phase additives like formic acid or acetic acid instead of non-volatile buffers like phosphate.[4]

MS/MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Optimization: The MS parameters, including collision energy and fragmentor voltage, must be optimized for the specific analyte to achieve the best signal intensity.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like imidazoles, derivatization is often necessary to increase their volatility.

Sample Preparation and Derivatization:

  • The analyte is extracted from the sample matrix using a suitable organic solvent.

  • A derivatization agent (e.g., isobutyl chloroformate) is added to the extracted analyte to create a more volatile derivative.[5] The reaction conditions (temperature, time, pH) need to be optimized.[5]

GC-MS Conditions:

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[2]

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Ion Source Temperature: Typically 230-250 °C.[2]

  • Mass Range: Scanned over a relevant mass-to-charge ratio (m/z) range.[2]

Quantification: Similar to LC-MS/MS, quantification is typically performed using an internal standard and a calibration curve based on the peak areas of the derivatized analyte.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for its intended purpose.[9] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[9]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, LC-MS, GC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Limit of Detection (LOD) MV4->MV5 MV6 Limit of Quantification (LOQ) MV5->MV6 MV7 Robustness MV6->MV7 RA1 Sample Analysis MV7->RA1 RA2 System Suitability Testing RA1->RA2 RA3 Data Reporting RA2->RA3 G cluster_0 Core Performance Characteristics cluster_1 Quantitative Limits & Range cluster_2 Method Reliability center Validated Analytical Method Accuracy Accuracy Accuracy->center Precision Precision Precision->center Precision->Accuracy Specificity Specificity Specificity->center Linearity Linearity Linearity->center Range Range Linearity->Range Range->center LOD LOD LOD->center LOQ LOQ LOD->LOQ LOQ->center Robustness Robustness Robustness->center

References

cross-reactivity and selectivity profiling of 1-Methyl-1H-imidazole-2-carbonitrile based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of selective kinase inhibitors is a critical endeavor in the quest for safer and more effective therapeutics. This guide offers a comparative analysis of inhibitors targeting Tyrosine Kinase 2 (TYK2), a key player in autoimmune and inflammatory diseases. While this guide aims to provide a broad overview, a comprehensive search of publicly available scientific literature and databases did not yield specific cross-reactivity and selectivity profiling data for inhibitors based on the 1-Methyl-1H-imidazole-2-carbonitrile scaffold. Therefore, this guide will focus on a comparative analysis of well-characterized TYK2 inhibitors with diverse scaffolds and mechanisms of action, providing a valuable resource for researchers in the field.

The Significance of TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways that are central to the immune system.[1][2] Dysregulation of TYK2-mediated signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3] Consequently, TYK2 has emerged as a promising therapeutic target. The development of selective TYK2 inhibitors aims to modulate the immune response with greater precision than broader-spectrum JAK inhibitors, potentially leading to improved safety profiles.[2][4]

Comparative Selectivity Profiling of TYK2 Inhibitors

The selectivity of a kinase inhibitor is a paramount determinant of its therapeutic index. This section provides a head-to-head comparison of the in vitro potency and selectivity of three clinical-stage TYK2 inhibitors: Deucravacitinib (BMS-986165), Brepocitinib (PF-06700841), and Ropsacitinib (PF-06826647). The data, summarized in the table below, showcases their inhibitory activities against the four members of the JAK family.

CompoundTargetMechanism of ActionTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity over JAK1Selectivity over JAK2Selectivity over JAK3
Deucravacitinib (BMS-986165) TYK2Allosteric (JH2 domain)0.2[4]>10,000[4]>10,000[4]>10,000[4]>50,000-fold>50,000-fold>50,000-fold
Brepocitinib (PF-06700841) TYK2/JAK1ATP-competitive (JH1 domain)23[5]17[5]77[5]>6000[6]~0.7-fold~3.3-fold>260-fold
Ropsacitinib (PF-06826647) TYK2ATP-competitive (JH1 domain)17[7]383[7]74[7]-~22.5-fold~4.4-fold-

Key Observations:

  • Deucravacitinib exhibits exceptional selectivity for TYK2 by employing an allosteric mechanism that targets the regulatory pseudokinase (JH2) domain, which is less conserved among the JAK family members.[2][4] This results in minimal inhibition of JAK1, JAK2, and JAK3, which may contribute to a favorable safety profile.[2][4]

  • Brepocitinib is a dual inhibitor of TYK2 and JAK1, with comparable potency against both kinases.[5][6] Its ATP-competitive nature, targeting the highly conserved catalytic (JH1) domain, results in less selectivity against JAK2.[6]

  • Ropsacitinib also functions as an ATP-competitive inhibitor targeting the JH1 domain and shows good potency for TYK2.[7][8] It demonstrates moderate selectivity over JAK1 and lower selectivity over JAK2.[7]

Experimental Methodologies

The determination of kinase inhibitor selectivity and cross-reactivity relies on a suite of robust experimental protocols. Below are detailed methodologies for key assays cited in this guide.

Biochemical Kinase Assays (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinase enzymes.

Principle: These assays measure the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is used to determine its potency.

Methodology:

  • Reaction Setup: Purified recombinant human kinases (e.g., TYK2, JAK1, JAK2, JAK3) are incubated with a specific peptide or protein substrate and adenosine triphosphate (ATP) in a reaction buffer.

  • Inhibitor Addition: The test compound is added in a range of concentrations to generate a dose-response curve.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Utilizing [γ-³²P]ATP or [γ-³³P]ATP, where the incorporation of the radiolabel into the substrate is quantified.[9]

    • Luminescence-based Assays: Measuring the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system (e.g., ADP-Glo™).[1]

    • Fluorescence-based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.[10]

  • Data Analysis: The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Phosphorylation Assays

Objective: To assess the ability of an inhibitor to block cytokine-induced signaling pathways in a cellular context.

Principle: These assays measure the phosphorylation of downstream signaling proteins (e.g., STATs) in response to cytokine stimulation of specific JAK pathways.

Methodology:

  • Cell Treatment: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of the test inhibitor.

  • Cytokine Stimulation: Specific cytokines are added to activate different JAK-STAT pathways:

    • TYK2/JAK2 Pathway: Stimulated with IL-12 or IL-23 to measure STAT3 or STAT4 phosphorylation.[1][2]

    • JAK1/JAK3 Pathway: Stimulated with IL-2 or IL-4 to measure STAT5 or STAT6 phosphorylation.

    • JAK1/JAK2 Pathway: Stimulated with IFN-α or IFN-γ to measure STAT1 phosphorylation.

  • Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated STAT proteins are quantified using methods such as:

    • Flow Cytometry (Phosflow): Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins.

    • Western Blotting: Cell lysates are separated by SDS-PAGE, and phosphorylated proteins are detected using specific antibodies.

    • ELISA: A quantitative immunoassay to measure the levels of phosphorylated proteins.

  • Data Analysis: The IC50 values are determined by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of an inhibitor to its target protein within intact cells.

Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal shift is a direct measure of target engagement.[11]

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by methods such as:

    • Western Blotting: For specific detection of the target protein.

    • Mass Spectrometry: For proteome-wide analysis.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the potency of target engagement.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the TYK2 signaling pathway and a general workflow for kinase inhibitor selectivity profiling.

TYK2_Signaling_Pathway TYK2 Signaling Pathway cluster_receptor Cytokine Receptor Complex cluster_jak Janus Kinases cluster_stat STAT Proteins cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / Type I IFN Receptor1 Receptor Subunit 1 Cytokine->Receptor1 Binds Receptor2 Receptor Subunit 2 TYK2 TYK2 Receptor1->TYK2 Activates JAK2 JAK2 Receptor2->JAK2 Activates TYK2->JAK2 Trans-phosphorylation STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Immune_Response Immune_Response Gene_Expression->Immune_Response Leads to

Caption: TYK2 Signaling Pathway.

Kinase_Inhibitor_Profiling_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity_Profile Selectivity Profile (IC50/Ki values) Biochemical_Assay->Selectivity_Profile KinomeScan KinomeScan (Binding Assay) KinomeScan->Selectivity_Profile Phospho_Assay Cellular Phosphorylation Assay (e.g., Phosflow) Phospho_Assay->Selectivity_Profile CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirmation of Target Engagement CETSA->Target_Engagement Inhibitor_Compound Inhibitor Compound Inhibitor_Compound->Biochemical_Assay Inhibitor_Compound->KinomeScan Inhibitor_Compound->Phospho_Assay Inhibitor_Compound->CETSA

References

A Comparative Analysis of the Physicochemical Properties of 1-Methyl-1H-imidazole-4-carbonitrile and its 5-carbonitrile Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties of two isomeric compounds: 1-Methyl-1H-imidazole-4-carbonitrile and 1-Methyl-1H-imidazole-5-carbonitrile. Understanding the distinct properties of these isomers is crucial for their application in medicinal chemistry and drug development, particularly as building blocks for targeted therapies. This document summarizes available experimental data, provides detailed experimental protocols for key physicochemical measurements, and visualizes the role of the 4-carbonitrile isomer in inhibiting the Janus Kinase 2 (JAK2) signaling pathway.

Physicochemical Properties Comparison

The following table summarizes the available physicochemical data for 1-Methyl-1H-imidazole-4-carbonitrile and 1-Methyl-1H-imidazole-5-carbonitrile. It is important to note that experimentally determined data for the 4-carbonitrile isomer is limited in publicly available literature.

Property1-Methyl-1H-imidazole-4-carbonitrile1-Methyl-1H-imidazole-5-carbonitrile
Molecular Formula C₅H₅N₃C₅H₅N₃
Molecular Weight 107.11 g/mol 107.11 g/mol
Melting Point Data not available55 °C
Boiling Point Data not available65-70 °C at 0.4 Torr
pKa (Predicted) Data not available3.03 ± 0.10
LogP (Calculated) Data not available-0.77
Vapor Pressure (Calculated) Data not available0.000476 mmHg at 25°C
Polar Surface Area (Calculated) Data not available41.61 Ų

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid sample transitions to a liquid phase.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting range.

Boiling Point Determination at Reduced Pressure

Objective: To determine the boiling point of a liquid at a pressure below atmospheric pressure, which is particularly useful for compounds that decompose at their atmospheric boiling point.

Apparatus: Distillation apparatus with a vacuum connection, manometer, vacuum pump, heating mantle, thermometer.

Procedure:

  • The liquid sample is placed in a distillation flask.

  • The apparatus is assembled, ensuring all joints are properly sealed.

  • The system is evacuated to the desired pressure, which is monitored by a manometer.

  • The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

pKa Determination by UV-Vis Spectroscopy

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring changes in its UV-Vis absorbance at different pH values.

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, buffer solutions of varying pH.

Procedure:

  • A stock solution of the compound is prepared in a suitable solvent.

  • A series of solutions are prepared by diluting the stock solution in buffer solutions of known pH.

  • The UV-Vis spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated species have different absorptivities is plotted against pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of a compound in water at a specific temperature.

Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, volumetric flasks, appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged or filtered to separate the undissolved solid.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method.

Visualization of Biological Activity

1-Methyl-1H-imidazole-4-carbonitrile has been identified as a key structural motif in the development of inhibitors for Janus Kinase 2 (JAK2), a crucial enzyme in cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

JAK/STAT Signaling Pathway Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by a molecule derived from 1-Methyl-1H-imidazole-4-carbonitrile.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Recruitment & Activation JAK2_active JAK2 (active) (Autophosphorylation) JAK2_inactive->JAK2_active STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor 1-Methyl-1H-imidazole- 4-carbonitrile Derivative (JAK2 Inhibitor) Inhibitor->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by a 1-Methyl-1H-imidazole-4-carbonitrile derivative.

General Experimental Workflow for JAK2 Inhibitor Synthesis and Evaluation

The development of JAK2 inhibitors from 1-Methyl-1H-imidazole-4-carbonitrile involves a multi-step process from chemical synthesis to biological evaluation.

a start 1-Methyl-1H-imidazole- 4-carbonitrile synthesis Chemical Synthesis & Functionalization start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening In vitro Kinase Assay (JAK2 Inhibition) purification->screening cellular_assays Cell-based Assays (e.g., STAT Phosphorylation) screening->cellular_assays lead_optimization Lead Optimization (Structure-Activity Relationship) cellular_assays->lead_optimization lead_optimization->synthesis Iterative Design end Candidate Drug lead_optimization->end

Caption: A generalized workflow for the development of JAK2 inhibitors.

Assessing the Drug-like Properties of 1-Methyl-1H-imidazole-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, the evaluation of drug-like properties is a critical step in the progression of a new chemical series from a hit to a viable clinical candidate. This guide provides a framework for assessing the key physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties of 1-Methyl-1H-imidazole-2-carbonitrile derivatives. Due to the limited availability of public experimental data for this specific class of compounds, this document presents a template for data comparison, detailed experimental protocols for generating such data, and visualizations of relevant workflows and potential biological pathways.

Data Presentation: A Comparative Overview of Drug-Like Properties

A systematic evaluation of drug-like properties allows for the direct comparison of derivatives within a chemical series, facilitating the identification of candidates with the most promising profiles. The following table illustrates how key experimental data for a hypothetical series of this compound derivatives should be structured.

Compound IDR-Group SubstitutionLogPKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4Microsomal Stability (t½, min) (Human Liver Microsomes)
IMC-001 H1.2150120>60
IMC-002 4-Cl2.1756045
IMC-003 4-OCH₃1.512010055
IMC-004 4-CF₃2.5504030

Note: The data presented in this table is hypothetical and serves as an illustrative example for comparative purposes.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any drug discovery program. Below are detailed methodologies for the key assays required to assess the drug-like properties of this compound derivatives.

1. Lipophilicity Determination: Shake-Flask Method for LogP/LogD

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a compound's absorption, distribution, and overall pharmacokinetic profile. The shake-flask method is considered the gold standard for its determination.[1][2]

  • Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[1][2]

  • Procedure:

    • Prepare stock solutions of the test compounds, typically at 10 mM in dimethyl sulfoxide (DMSO).

    • Pre-saturate the n-octanol and PBS by mixing them together for at least 24 hours to ensure mutual saturation.[1]

    • Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS.

    • The mixture is shaken vigorously for a set period (e.g., 2 hours) to facilitate partitioning and then allowed to stand for a longer period (e.g., 16-24 hours) for the two phases to separate completely.[3]

    • Carefully separate the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

    • The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2]

2. Aqueous Solubility Determination

Aqueous solubility is a crucial property that affects a drug's dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug discovery.

  • Kinetic Solubility Assay: This high-throughput method is often used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.[4][5][6]

    • Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored, often by turbidimetry (nephelometry) or by measuring the concentration of the dissolved compound after filtration.[5][6][7]

    • Procedure:

      • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[4]

      • Add a small aliquot of the DMSO stock to a larger volume of aqueous buffer (e.g., PBS at pH 7.4) in a microplate well.[7]

      • The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature.[4][7]

      • The solubility can be determined by measuring the turbidity of the solution using a nephelometer or by filtering the solution to remove any precipitate and then quantifying the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[6]

  • Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the solubility of a compound in its solid, crystalline form at equilibrium and is typically used for lead optimization.[5][6]

    • Principle: An excess of the solid compound is equilibrated with an aqueous buffer over an extended period until a saturated solution is formed.

    • Procedure:

      • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

      • The vial is sealed and agitated (e.g., shaken or stirred) for an extended period (typically 24-72 hours) at a constant temperature to ensure equilibrium is reached.[5]

      • The resulting suspension is filtered to remove the undissolved solid.

      • The concentration of the compound in the clear filtrate is then determined by a suitable analytical method like HPLC-UV or LC-MS.

3. In Vitro Metabolic Stability: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[8][9]

  • Principle: The rate of disappearance of a parent compound is monitored over time upon incubation with liver microsomes in the presence of necessary cofactors.

  • Procedure:

    • Prepare a solution of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[9]

    • The compound is incubated with liver microsomes (from human or other species) at 37°C.[10]

    • The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system.[8][10]

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

    • The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[9]

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The half-life (t½) and intrinsic clearance (Clint) are then calculated from the rate of disappearance of the compound.[11]

Visualizing the Drug Discovery Workflow and Potential Mechanisms

Graphical representations are invaluable for understanding complex processes and relationships in drug discovery.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Drug-Like Property Assessment cluster_3 Lead Optimization synthesis Synthesis of Derivatives purification Purification & QC synthesis->purification primary_assay Primary Target Assay purification->primary_assay solubility Solubility Assay purification->solubility selectivity_assay Selectivity Profiling primary_assay->selectivity_assay data_analysis Data Analysis & SAR selectivity_assay->data_analysis lipophilicity LogP/LogD Assay solubility->lipophilicity metabolism Microsomal Stability lipophilicity->metabolism permeability Permeability Assay (e.g., PAMPA) metabolism->permeability permeability->data_analysis new_synthesis Design & Synthesis of New Analogs data_analysis->new_synthesis new_synthesis->synthesis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase Kinase (e.g., JAK2) receptor->kinase substrate Substrate Protein (e.g., STAT) kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate transcription Gene Transcription p_substrate->transcription Translocation response Cellular Response (e.g., Proliferation, Inflammation) transcription->response inhibitor 1-Methyl-1H-imidazole-2- carbonitrile Derivative inhibitor->kinase

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Methyl-1H-imidazole-2-carbonitrile. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including other isomers of 1-Methyl-1H-imidazole-carbonitrile and related imidazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.

Due to these potential hazards, this compound must be handled with extreme care, and all waste generated must be treated as hazardous.

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes key hazard classifications for compounds structurally related to this compound. This data underscores the necessity of treating this chemical as hazardous waste.

Hazard Classification1-Methyl-1H-imidazole-5-carbonitrile[1]1-Methylimidazole[2]Imidazole
Acute Oral Toxicity Category 4 (Harmful if swallowed)CorrosiveCategory 4 (Harmful if swallowed)
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Corrosive-
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)--
Skin Corrosion/Irritation Data not availableCategory 1B (Causes severe skin burns and eye damage)Category 1B (Causes severe skin burns and eye damage)
Serious Eye Damage/Irritation Data not availableCategory 1 (Causes serious eye damage)Category 1 (Causes serious eye damage)
Reproductive Toxicity Data not available-Category 2 (Suspected of damaging fertility or the unborn child)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, sealable, and chemically compatible container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, note the concentration and date of accumulation.

Step 3: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 4: Storage of Hazardous Waste

Store the hazardous waste container in a designated, secure area that is:

  • Well-ventilated.

  • Away from incompatible materials such as strong oxidizing agents.

  • Protected from extreme temperatures and direct sunlight.

Step 5: Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash. It must be disposed of through a licensed hazardous waste disposal facility.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

Workflow for Handling and Waste Collection cluster_handling Chemical Handling cluster_waste Waste Collection start Start Experiment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer reaction Perform Reaction weigh_transfer->reaction collect_waste Collect Waste in Designated Container reaction->collect_waste label_waste Label Container: 'Hazardous Waste' + Chemical Name collect_waste->label_waste seal_container Securely Seal Container label_waste->seal_container store_waste Store in Designated Waste Area seal_container->store_waste Disposal Pathway for this compound cluster_lab Laboratory Procedures cluster_disposal Institutional Disposal waste_generated Hazardous Waste Generated stored_waste Waste in Labeled, Sealed Container waste_generated->stored_waste spill_protocol Spill Occurs contain_spill Contain with Inert Material spill_protocol->contain_spill collect_spill Collect and Containerize contain_spill->collect_spill collect_spill->stored_waste ehs_contact Contact EHS for Pickup stored_waste->ehs_contact waste_pickup Scheduled Waste Collection ehs_contact->waste_pickup final_disposal Transport to Licensed Hazardous Waste Facility waste_pickup->final_disposal

References

Personal protective equipment for handling 1-Methyl-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-1H-imidazole-2-carbonitrile

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related imidazole compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and serious eye damage. Appropriate personal protective equipment is crucial to minimize exposure risks.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves should be inspected before use and disposed of properly.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Reduces the risk of inhaling dust or vapors.
Safe Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the chemical and ensure the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls: Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Handling Practices: Avoid direct contact with the skin and eyes.[4] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[1][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Clean-up: Carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.[4] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3]

Experimental Workflow: Chemical Spill Response

cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Management Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Label Label Hazardous Waste Decontaminate->Label Dispose Dispose via Approved Channels Label->Dispose

Caption: Workflow for a safe and effective response to a chemical spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.